2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-(4-methyl-3-nitrophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO3/c1-6-2-3-7(9(12)5-10)4-8(6)11(13)14/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMCVOBHUPAOMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CBr)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00396596 | |
| Record name | 2-bromo-1-(4-methyl-3-nitrophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00396596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22019-50-7 | |
| Record name | 2-bromo-1-(4-methyl-3-nitrophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00396596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1-(4-methyl-3-nitrophenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Physicochemical Properties of 2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone is a halogenated aromatic ketone of interest in synthetic organic chemistry and drug discovery. Its structure, featuring a bromoacetyl group attached to a substituted phenyl ring, makes it a versatile intermediate for the synthesis of more complex molecules, potentially with novel biological activities. This technical guide provides a summary of the available physical and chemical properties of this compound, along with relevant experimental details for its synthesis and characterization.
Core Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₈BrNO₃ | [1][2] |
| Molecular Weight | 258.07 g/mol | [1][2] |
| CAS Number | 22019-50-7 | [1] |
Note: Experimental data for melting point, boiling point, and solubility were not found in the currently available literature. Researchers are advised to determine these properties experimentally.
Synthesis Protocol
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the surveyed literature, a reliable method for the synthesis of a closely related analogue, 2-Bromo-1-(3-nitrophenyl)ethanone, has been documented.[3] This protocol can serve as a strong starting point for the synthesis of the title compound, likely requiring minor modifications in starting materials and purification conditions.
Representative Synthesis of a Bromo-Nitrophenyl-Ethanone Derivative[3]
Materials:
-
1-(3-nitrophenyl)ethanone
-
Chloroform
-
Bromine
-
Ice
-
10% aqueous Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel (230-400 mesh)
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
A solution of 1-(3-nitrophenyl)ethanone (1 g, 6.05 mmol) in chloroform (10 ml) is prepared in a suitable reaction vessel.
-
The solution is cooled to 0–5 °C using an ice bath.
-
Bromine (0.97 g, 6.05 mmol) is added dropwise to the stirred solution at 0–5 °C.
-
The reaction mixture is then stirred at room temperature for 2 hours.
-
After the reaction is complete, the mixture is poured into ice-cold water.
-
The organic and aqueous layers are separated.
-
The organic layer is sequentially washed with water (1 x 10 ml), 10% aqueous sodium bicarbonate solution (1 x 10 ml), and brine (1 x 10 ml).
-
The organic layer is dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel (230–400 mesh) using a gradient of 0–10% ethyl acetate in petroleum ether as the eluent.
Characterization Workflow
A general workflow for the characterization of a newly synthesized compound like this compound is crucial to confirm its identity and purity.
Caption: A logical workflow for the synthesis and characterization of a chemical compound.
Signaling Pathways and Biological Activity
Currently, there is no publicly available information regarding the specific signaling pathways modulated by this compound or its detailed biological activity profile. As a reactive α-haloketone, it has the potential to act as an electrophile and could covalently modify biological nucleophiles, such as cysteine residues in proteins. This reactivity is a common feature of various enzyme inhibitors and pharmacologically active compounds. Further research is required to elucidate its specific biological targets and mechanisms of action.
This technical guide serves as a foundational resource for professionals engaged in research and development involving this compound. The provided information on its known properties and a representative synthetic approach will aid in its preparation and further investigation. The absence of comprehensive physical and biological data highlights opportunities for future research to fully characterize this compound and explore its potential applications.
References
In-Depth Technical Guide: Molecular Weight of 2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed breakdown of the molecular weight of the chemical compound 2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone. The information is presented to be a useful reference for professionals in research and development.
Compound Identification
Molecular Weight Calculation
The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The molecular formula C₉H₈BrNO₃ indicates the presence of Carbon (C), Hydrogen (H), Bromine (Br), Nitrogen (N), and Oxygen (O).
The calculation is based on the following standard atomic weights:
The individual contributions of each element to the total molecular weight are detailed in the table below.
Data Presentation: Atomic and Molecular Weights
| Element | Symbol | Count | Atomic Weight (amu) | Total Contribution (amu) |
| Carbon | C | 9 | 12.011 | 108.099 |
| Hydrogen | H | 8 | 1.008 | 8.064 |
| Bromine | Br | 1 | 79.904 | 79.904 |
| Nitrogen | N | 1 | 14.007 | 14.007 |
| Oxygen | O | 3 | 15.999 | 47.997 |
| Total | 258.071 |
Based on this calculation, the molecular weight of this compound is 258.071 g/mol . This value is consistent with published data for this compound, which is cited as 258.069 and 258.07.[1][2]
References
- 1. scbt.com [scbt.com]
- 2. chembk.com [chembk.com]
- 3. Atomic/Molar mass [westfield.ma.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]
- 6. quora.com [quora.com]
- 7. youtube.com [youtube.com]
- 8. Bromine - Wikipedia [en.wikipedia.org]
- 9. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 10. byjus.com [byjus.com]
- 11. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 12. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 13. youtube.com [youtube.com]
- 14. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 15. fiveable.me [fiveable.me]
- 16. princeton.edu [princeton.edu]
- 17. Oxygen - Wikipedia [en.wikipedia.org]
Technical Guide: Spectral Analysis of 2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone
Predicted Spectral Data
The spectral characteristics of 2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone (C₉H₈BrNO₃) have been predicted by analyzing the known spectral data of analogous compounds, including 2-bromo-1-(3-nitrophenyl)ethanone, 2-bromo-1-(4-nitrophenyl)ethanone, and 2-bromo-1-(4-methylphenyl)ethanone. The presence of the bromoacetyl group, the methyl group, and the nitro group on the phenyl ring will each influence the final spectrum in a predictable manner.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum in CDCl₃ would exhibit signals corresponding to the aromatic protons, the methylene protons of the bromoacetyl group, and the methyl protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.2 - 8.4 | d | 1H | Ar-H ortho to nitro group |
| ~ 7.8 - 8.0 | dd | 1H | Ar-H ortho to carbonyl and meta to nitro group |
| ~ 7.5 - 7.7 | d | 1H | Ar-H meta to carbonyl and ortho to methyl group |
| ~ 4.4 - 4.6 | s | 2H | -C(O)CH₂Br |
| ~ 2.6 - 2.8 | s | 3H | Ar-CH₃ |
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, the methylene carbon, and the methyl carbon.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 190 | C=O |
| ~ 150 | C-NO₂ |
| ~ 140 | C-CH₃ |
| ~ 135 | C-C(O) |
| ~ 132 | Ar-CH |
| ~ 128 | Ar-CH |
| ~ 125 | Ar-CH |
| ~ 30 | -CH₂Br |
| ~ 20 | -CH₃ |
Predicted FT-IR Spectral Data
The infrared spectrum is expected to show characteristic absorption bands for the carbonyl group, the nitro group, aromatic C-H and C=C bonds, and the C-Br bond.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |
| ~ 1700 | Strong | C=O stretch (ketone) |
| ~ 1600, 1475 | Medium | Aromatic C=C stretch |
| ~ 1530 | Strong | Asymmetric NO₂ stretch |
| ~ 1350 | Strong | Symmetric NO₂ stretch |
| ~ 1200 | Medium | C-N stretch |
| ~ 700 - 600 | Medium-Strong | C-Br stretch |
Predicted Mass Spectrometry Data
In a mass spectrum obtained by electron ionization (EI), the molecular ion peak and characteristic fragmentation patterns are anticipated.
| m/z | Interpretation |
| 258/260 | Molecular ion peak (M⁺, M⁺+2) due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in ~1:1 ratio) |
| 179 | [M - Br]⁺ |
| 163 | [M - Br - O]⁺ or [C₉H₈NO]⁺ |
| 151 | [C₈H₈NO]⁺ |
| 133 | [C₇H₅O]⁺ |
| 105 | [C₇H₅O]⁺ |
| 91 | [C₇H₇]⁺ (tropylium ion) |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectral characterization of α-bromo aryl ketones.
Synthesis of this compound
A common method for the synthesis of α-bromo ketones is the direct bromination of the corresponding ketone.[1][2]
-
Starting Material Preparation: 1-(4-methyl-3-nitrophenyl)ethanone is prepared via nitration of 4-methylacetophenone followed by separation of the desired isomer.
-
Bromination: To a stirred solution of 1-(4-methyl-3-nitrophenyl)ethanone in a suitable solvent (e.g., chloroform, acetic acid, or diethyl ether), an equimolar amount of bromine (Br₂) is added dropwise at a low temperature (0-5 °C).[2]
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is poured into ice-cold water. The organic layer is separated, washed with a dilute solution of sodium bicarbonate and then with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield pure this compound.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation in organic chemistry.[3][4]
-
Sample Preparation: A small amount of the purified compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.[5]
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is acquired using a standard pulse program. For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the spectrum to single lines for each unique carbon atom.[5]
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to the TMS signal at 0 ppm. The signals in the ¹H NMR spectrum are integrated to determine the relative number of protons.
FT-IR Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule.[6]
-
Sample Preparation: For a solid sample, a KBr pellet can be prepared by mixing a small amount of the compound with dry potassium bromide and pressing the mixture into a thin transparent disk. Alternatively, a thin film can be cast from a volatile solvent, or the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.[7]
-
Background Spectrum: A background spectrum of the empty sample holder (or pure KBr pellet/ATR crystal) is recorded.
-
Sample Spectrum: The sample is placed in the spectrometer, and the spectrum is recorded. The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum.
-
Data Analysis: The absorption bands in the spectrum are identified and correlated with specific functional groups.
Mass Spectrometry
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound.[8][9]
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. For volatile compounds, this can be done via a gas chromatograph (GC-MS) or by direct insertion.
-
Ionization: The sample molecules are ionized, typically by electron impact (EI) or chemical ionization (CI). In EI, high-energy electrons bombard the molecules, causing them to lose an electron and form a molecular ion (M⁺).[10]
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or a time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio.[10]
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the synthesis and spectral characterization of a novel organic compound.
Caption: Workflow for Synthesis and Spectral Analysis.
References
- 1. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Bromo-1-(3-nitrophenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications [jove.com]
- 5. azolifesciences.com [azolifesciences.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. fiveable.me [fiveable.me]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted ¹H NMR spectrum of 2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone, a compound of interest in synthetic organic chemistry and drug discovery. Due to the absence of a publicly available experimental spectrum for this specific molecule, this guide presents a predicted spectrum based on established principles of nuclear magnetic resonance spectroscopy and data from analogous compounds. The information herein is intended to support researchers in the identification, characterization, and quality control of this and related molecules.
Predicted ¹H NMR Data
The predicted ¹H NMR spectral data for this compound is summarized in the table below. These predictions are based on the analysis of substituent effects on the chemical shifts of aromatic and aliphatic protons. The expected chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference such as tetramethylsilane (TMS).
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-α (CH₂Br) | 4.5 - 4.8 | Singlet (s) | N/A | 2H |
| H-Ar (H-5) | 7.5 - 7.7 | Doublet (d) | 8.0 - 8.5 | 1H |
| H-Ar (H-6) | 8.0 - 8.2 | Doublet of doublets (dd) | 8.0 - 8.5, 2.0 - 2.5 | 1H |
| H-Ar (H-2) | 8.3 - 8.5 | Doublet (d) | 2.0 - 2.5 | 1H |
| CH₃ | 2.5 - 2.7 | Singlet (s) | N/A | 3H |
Note: The predicted chemical shifts and coupling constants are estimates and may vary from experimental values depending on the solvent, concentration, and instrument used.
Structural and Signaling Pathway Diagram
The following diagram illustrates the chemical structure of this compound with the assigned protons corresponding to the predicted ¹H NMR signals.
Caption: Chemical structure and predicted ¹H NMR assignments for this compound.
Experimental Protocol for ¹H NMR Spectroscopy
The following provides a detailed, standardized protocol for acquiring the ¹H NMR spectrum of this compound. Adherence to this protocol will ensure data quality and reproducibility.
1. Sample Preparation
-
Materials:
-
This compound (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆) of high purity (≥99.8 atom % D)
-
NMR tube (5 mm, high precision)
-
Internal standard (e.g., Tetramethylsilane - TMS, 0.03-0.05% v/v)
-
Pasteur pipette
-
Vortex mixer
-
-
Procedure:
-
Accurately weigh 5-10 mg of this compound and transfer it into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent containing the internal standard to the vial.
-
Gently vortex the mixture until the sample is completely dissolved. If necessary, sonication can be used to aid dissolution.
-
Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Ensure the sample height in the NMR tube is approximately 4-5 cm.
-
2. NMR Instrument Parameters
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz, 500 MHz, or higher) is recommended for better signal dispersion.
-
Nucleus: ¹H
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.
-
Temperature: 298 K (25 °C)
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): A spectral width of 12-16 ppm is generally adequate to cover the expected chemical shift range.
-
Receiver Gain: The receiver gain should be optimized to maximize the signal-to-noise ratio without causing ADC overflow.
3. Data Processing
-
Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation.
-
Phasing: Manually phase the spectrum to obtain a flat baseline and pure absorption Lorentzian lineshapes.
-
Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline across the entire spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. If an alternative internal standard or the residual solvent peak is used, reference the spectrum accordingly.
-
Integration: Integrate all the signals in the spectrum. The integral of the methylene protons (H-α) can be set to 2.00 to determine the relative integrals of the other protons.
-
Peak Picking: Identify and list the chemical shifts of all peaks. For multiplets, the center of the multiplet is typically reported. Determine the coupling constants (J) for the split signals.
By following this comprehensive guide, researchers can effectively predict, acquire, and interpret the ¹H NMR spectrum of this compound, facilitating its use in various scientific and developmental applications.
An In-depth Technical Guide to the Safety and Handling of 2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone
Disclaimer: This document provides a summary of available safety and handling information for 2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone and structurally related compounds. A specific Safety Data Sheet (SDS) for this compound (CAS No. 22019-50-7) was not available in the public domain at the time of this writing. The information presented herein is intended for use by qualified researchers, scientists, and drug development professionals and should be used as a guide for preliminary risk assessment. It is not a substitute for a compound-specific risk assessment and the guidance of a certified safety professional.
Chemical Identification
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| Alternate Names | 2-bromo-1-(4-methyl-3-nitrophenyl)ethan-1-one | [1] |
| CAS Number | 22019-50-7 | [1][2] |
| Molecular Formula | C₉H₈BrNO₃ | [1] |
| Molecular Weight | 258.07 g/mol | [1][3] |
| Purity | Typically ≥96% | [2] |
Hazard Identification and Classification
While a specific GHS classification for this compound is not available, alpha-bromo ketones are generally considered hazardous. Based on data for structurally similar compounds, the following hazards should be anticipated.
Anticipated GHS Hazard Classification (Based on Analogs)
| Hazard Class | Hazard Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed.[4][5] |
| Skin Corrosion/Irritation | Category 1B / 2 | Danger / Warning | H314: Causes severe skin burns and eye damage.[4][6] / H315: Causes skin irritation.[4][5][7] |
| Serious Eye Damage/Eye Irritation | Category 1 / 2A | Danger / Warning | H318: Causes serious eye damage.[8] / H319: Causes serious eye irritation.[4][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation.[4][5] |
Note: This classification is inferred from similar compounds and should be used for precautionary purposes only. Many bromoacetophenone derivatives are also noted to be lachrymators (substances that cause tearing).[8][9]
Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)
Given the anticipated hazards, all handling of this compound must be conducted in a certified chemical fume hood.[10] The following protocols are based on standard practices for handling hazardous chemical intermediates.
Engineering Controls
-
Fume Hood: All manipulations of solid or solutions of the compound must be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[8][10]
-
Ventilation: Ensure adequate general laboratory ventilation.[8][11]
-
Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[10][11]
Personal Protective Equipment (PPE)
| PPE Type | Specification | Purpose |
| Eye/Face Protection | Chemical splash goggles meeting ANSI Z87.1 or EN 166 standards. A face shield should be worn in addition to goggles when there is a risk of splash or energetic reaction.[8][10] | Protects eyes and face from splashes and vapors. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene).[10] | Protects skin from absorption and direct contact. Gloves should be inspected before use and changed immediately if contaminated. |
| Skin and Body Protection | Flame-resistant lab coat, fully buttoned.[8][10] | Protects against splashes and potential fire hazards. |
| Footwear | Closed-toe, closed-heel shoes.[10] | Prevents exposure from spills. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if engineering controls are insufficient or during emergency situations.[8][11] | Protects against inhalation of harmful dust or vapors. |
First Aid Measures
Immediate medical attention is required for most exposures.[8][12]
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][8][11] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Wash contaminated clothing before reuse. Seek immediate medical attention.[6][8][11] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[6][8][11] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[6][8][11] |
Note to Physician: Treat symptomatically and supportively.[8][11]
Fire Fighting and Accidental Release Measures
Fire Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[11][13]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide.[6][14][15]
-
Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[6][11]
Accidental Release Measures
-
Personal Precautions: Evacuate the area. Wear appropriate PPE as described in Section 3.2, including respiratory protection. Avoid dust formation and do not breathe dust or vapors.[5][12][13]
-
Environmental Precautions: Prevent the material from entering drains or waterways.[12][13]
-
Containment and Clean-up: For spills, sweep up or vacuum the material and place it into a suitable, sealed, and labeled container for disposal. Avoid creating dust.[5][8][11]
Storage and Disposal
Storage
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][8][11]
-
Temperature: Recommended storage is refrigerated (-20°C or below 4°C/39°F).[2][11]
-
Atmosphere: Storing under an inert atmosphere is recommended.[8][11]
-
Incompatibilities: Keep away from strong oxidizing agents and strong bases.[6][8]
Disposal
-
Method: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. The material may be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[6][13]
-
Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[13]
Logical Workflows
The following diagrams illustrate key logical workflows for handling chemical intermediates like this compound.
Caption: General workflow for handling hazardous chemical intermediates.
Caption: Emergency response protocol for personal exposure.
References
- 1. scbt.com [scbt.com]
- 2. 2-bromo-1-(3-nitro-4-methylphenyl)ethanone, 22019-50-7 | BroadPharm [broadpharm.com]
- 3. chembk.com [chembk.com]
- 4. echemi.com [echemi.com]
- 5. aaronchem.com [aaronchem.com]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. 2-Bromo-1-(4-methylphenyl)ethan-1-one(619-41-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. fishersci.com [fishersci.com]
- 13. Page loading... [guidechem.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
A Technical Guide to 2-bromo-1-(4-methyl-3-nitrophenyl)ethan-1-one: Synthesis, Properties, and Potential Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-bromo-1-(4-methyl-3-nitrophenyl)ethan-1-one, a halogenated aromatic ketone of interest in synthetic organic chemistry and drug discovery. While specific biological activities for this compound are not extensively documented in current literature, its structural features, particularly the reactive α-bromoketone moiety, position it as a valuable intermediate for the synthesis of a diverse range of potentially bioactive molecules. This document covers its nomenclature, physicochemical properties, a detailed synthesis protocol adapted from related compounds, and explores its potential applications as a precursor in the development of novel therapeutic agents.
Nomenclature and Chemical Properties
2-bromo-1-(4-methyl-3-nitrophenyl)ethan-1-one is a substituted acetophenone characterized by a bromo group at the alpha position to the carbonyl, a methyl group at the 4-position, and a nitro group at the 3-position of the phenyl ring.
Alternate Names:
-
2-bromo-1-(4-methyl-3-nitro-phenyl)-ethanone[1]
-
4-methyl-3-nitrophenacyl bromide
-
α-bromo-4-methyl-3-nitroacetophenone
-
2-bromo-3-nitro-4-methylacetophenone[2]
Table 1: Physicochemical and Spectral Data
| Property | Value | Reference |
| CAS Number | 22019-50-7 | [1] |
| Molecular Formula | C₉H₈BrNO₃ | [1] |
| Molecular Weight | 258.07 g/mol | [1][2] |
| Appearance | Expected to be a solid | General knowledge |
| Solubility | Expected to be soluble in common organic solvents like chloroform, dichloromethane, and ethyl acetate. | General knowledge |
Synthesis Protocol
While a specific, detailed experimental protocol for the synthesis of 2-bromo-1-(4-methyl-3-nitrophenyl)ethan-1-one is not explicitly published, a reliable method can be adapted from the synthesis of structurally similar compounds, such as 2-bromo-1-(3-nitrophenyl)ethanone[3]. The key transformation is the α-bromination of the corresponding acetophenone.
Reaction Scheme:
Figure 1: Synthesis of 2-bromo-1-(4-methyl-3-nitrophenyl)ethan-1-one.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1.0 equivalent of 4-methyl-3-nitroacetophenone in a suitable solvent such as chloroform.
-
Bromination: Cool the solution in an ice bath (0-5 °C). Slowly add a solution of 1.0 equivalent of bromine in chloroform from the dropping funnel to the stirred solution.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water. Separate the organic layer.
-
Purification: Wash the organic layer sequentially with water, a dilute aqueous solution of sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Final Purification: The crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of petroleum ether and ethyl acetate) to yield pure 2-bromo-1-(4-methyl-3-nitrophenyl)ethan-1-one.
Reactivity and Potential in Drug Discovery
α-Haloketones, such as 2-bromo-1-(4-methyl-3-nitrophenyl)ethan-1-one, are highly versatile intermediates in organic synthesis due to the reactivity of the carbon-bromine bond, which is susceptible to nucleophilic substitution[3]. This reactivity allows for the introduction of various functional groups, making them valuable building blocks for the synthesis of a wide array of heterocyclic compounds, which are prevalent scaffolds in many biologically active molecules.
While no specific biological data for 2-bromo-1-(4-methyl-3-nitrophenyl)ethan-1-one has been reported, its potential as a precursor to bioactive molecules is significant. The general workflow for utilizing this compound in a drug discovery context is outlined below.
Figure 2: A logical workflow for drug discovery starting from 2-bromo-1-(4-methyl-3-nitrophenyl)ethan-1-one.
Conclusion
2-bromo-1-(4-methyl-3-nitrophenyl)ethan-1-one is a readily accessible synthetic intermediate with significant potential for the generation of novel chemical entities for drug discovery and development. Its value lies in the high reactivity of the α-bromo ketone functionality, which serves as a handle for diverse chemical transformations. While direct biological activity data for this specific compound is currently unavailable, its utility as a building block for creating libraries of compounds for biological screening is evident. Further research into the derivatization of this molecule and the biological evaluation of the resulting compounds is warranted to explore its full potential in medicinal chemistry.
References
An In-depth Technical Guide to the Synthesis of 2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone, a key intermediate in various pharmaceutical and organic synthesis applications. The primary route involves a two-step process commencing with the nitration of 4-methylacetophenone to yield the precursor, 1-(4-methyl-3-nitrophenyl)ethanone, followed by its subsequent bromination. This document details the starting materials, experimental protocols, and relevant quantitative data to facilitate its preparation in a laboratory setting.
Core Synthesis Pathway
The synthesis of this compound is typically achieved through the electrophilic bromination of the α-carbon of the ketone in 1-(4-methyl-3-nitrophenyl)ethanone. This precursor is synthesized by the nitration of 4-methylacetophenone.
Step 1: Synthesis of 1-(4-methyl-3-nitrophenyl)ethanone
The initial step involves the nitration of 4-methylacetophenone using a mixture of concentrated nitric acid and sulfuric acid. The methyl and acetyl groups on the aromatic ring direct the incoming nitro group to the meta position relative to the acetyl group and ortho to the methyl group.
Step 2: Synthesis of this compound
The second step is the α-bromination of 1-(4-methyl-3-nitrophenyl)ethanone. This reaction is commonly carried out using elemental bromine in a suitable solvent, such as chloroform or methanol. The presence of the electron-withdrawing nitro group can influence the reaction conditions required.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound and its precursor. Please note that the yield for the bromination step is based on a closely related analogue due to the limited availability of specific data for the target compound.
| Parameter | 1-(4-methyl-3-nitrophenyl)ethanone | This compound |
| Starting Material | 4-Methylacetophenone | 1-(4-methyl-3-nitrophenyl)ethanone |
| Reagents | Conc. HNO₃, Conc. H₂SO₄ | Br₂, Chloroform |
| Typical Yield | ~80% | Not explicitly reported; expected to be high based on analogous reactions. |
| Purity | High after recrystallization | High after chromatographic purification |
| Reaction Time | 2-4 hours | 2-3 hours |
| Reaction Temperature | 0-5 °C | 0-25 °C (Room Temperature) |
Experimental Protocols
Key Experiment 1: Synthesis of 1-(4-methyl-3-nitrophenyl)ethanone
Materials:
-
4-methylacetophenone
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Ethanol (for recrystallization)
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add 4-methylacetophenone to the cooled sulfuric acid with constant stirring, ensuring the temperature is maintained below 5 °C.
-
Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate beaker, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 4-methylacetophenone in sulfuric acid. The rate of addition should be controlled to keep the reaction temperature between 0-5 °C.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 2-3 hours.
-
Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
The solid product that precipitates is collected by vacuum filtration and washed with cold water until the washings are neutral.
-
The crude product is then recrystallized from ethanol to yield pure 1-(4-methyl-3-nitrophenyl)ethanone.
Key Experiment 2: Synthesis of this compound
This protocol is adapted from the synthesis of the closely related compound, 2-Bromo-1-(3-nitrophenyl)ethanone.[1]
Materials:
-
1-(4-methyl-3-nitrophenyl)ethanone
-
Bromine (Br₂)
-
Chloroform (CHCl₃)
-
10% aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether and Ethyl acetate (for elution)
Procedure:
-
Dissolve 1-(4-methyl-3-nitrophenyl)ethanone in chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, and cool the solution to 0-5 °C in an ice bath.[1]
-
Slowly add a solution of bromine in chloroform dropwise to the stirred solution.[1]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.[1]
-
Pour the reaction mixture into ice-cold water and separate the organic layer.[1]
-
Wash the organic layer sequentially with water, 10% aqueous sodium bicarbonate solution, and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure to obtain the crude product.[1]
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of petroleum ether and ethyl acetate to afford pure this compound.[1]
Visualized Synthesis Workflow
The following diagrams illustrate the logical flow of the synthesis process.
References
An In-depth Technical Guide to the Chemical Reactivity of Alpha-Bromo Ketones
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alpha-bromo ketones are a class of organic compounds characterized by a bromine atom attached to the carbon atom adjacent to a carbonyl group. This unique structural arrangement confers a high degree of chemical reactivity, making them exceptionally versatile intermediates in organic synthesis and valuable tools in drug development. The electron-withdrawing nature of the carbonyl group enhances the electrophilicity of the α-carbon, rendering it susceptible to a variety of nucleophilic attacks. Furthermore, the presence of the α-bromo substituent facilitates a range of characteristic reactions, including nucleophilic substitution, elimination, and the synthetically powerful Favorskii rearrangement. In the realm of medicinal chemistry, the electrophilic nature of α-bromo ketones has been harnessed for the design of covalent inhibitors that form irreversible bonds with specific amino acid residues in target proteins, offering a potent mechanism for modulating protein function. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of α-bromo ketones, with a focus on quantitative data, detailed experimental protocols, and the visualization of key reaction mechanisms and biological pathways.
Synthesis of Alpha-Bromo Ketones
The preparation of α-bromo ketones can be achieved through several synthetic routes, most commonly via the bromination of a ketone enol or enolate. The choice of brominating agent and reaction conditions can influence the selectivity and yield of the desired product.
A widely employed method involves the reaction of an acetophenone derivative with a brominating agent in an acidic medium. For instance, α-bromoacetophenone and its derivatives can be synthesized in high yields using reagents like pyridine hydrobromide perbromide in acetic acid.[1]
Table 1: Synthesis of Substituted α-Bromoacetophenones
| Starting Material | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Chloroacetophenone | Pyridine Hydrobromide Perbromide | Acetic Acid | 90 | 3 | >80[2] |
| Acetophenone | N-Bromosuccinimide (NBS) / p-TsOH | PEG-400/Water | 80 | 0.25-0.33 | ~95[3] |
| 1-(2,4-dichlorophenyl)ethanone | Bromine | Ethyl Ether | Not Specified | Not Specified | Not Specified[4] |
| 4'-Bromo-3'-chloroacetophenone | Copper(II) Bromide | Ethyl Acetate | 80 | Overnight | 87 |
Experimental Protocol: Synthesis of 2-Bromo-1-(4-chlorophenyl)ethanone[3]
Materials:
-
1-(4-chlorophenyl)ethanone (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.0 eq)
-
Polyethylene glycol-400 (PEG-400)
-
Water
-
Dichloromethane
-
Ultrasonic horn (25 kHz)
Procedure:
-
In a jacketed reactor, add 1-(4-chlorophenyl)ethanone and N-bromosuccinimide to a mixture of PEG-400 and water (5 mL) with stirring.
-
Place the reaction mixture under sonication using an ultrasonic horn at 40% amplitude.
-
Maintain the reaction temperature at 80°C by circulating water through the reactor jacket.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 15-20 minutes).
-
After completion, extract the reaction mixture with dichloromethane.
-
Evaporate the dichloromethane layer under reduced pressure to obtain the crude product.
-
The product can be further purified by recrystallization. The melting point of the purified 2-bromo-1-(4-chlorophenyl)ethanone is 88-89°C.[3]
Key Reactions of Alpha-Bromo Ketones
The reactivity of α-bromo ketones is dominated by the electrophilic nature of the α-carbon. This leads to two primary classes of reactions: nucleophilic substitution and base-induced rearrangements.
Nucleophilic Substitution (S(_N)2) Reactions
Alpha-bromo ketones readily undergo S(_N)2 reactions with a wide range of nucleophiles. The carbonyl group significantly enhances the reactivity of the α-carbon towards nucleophilic attack compared to a typical alkyl halide. This is attributed to the stabilization of the transition state through orbital overlap with the adjacent π-system of the carbonyl group.
The rate of these S(_N)2 reactions is dependent on the nature of the nucleophile, the structure of the α-bromo ketone, and the solvent.
Table 2: Second-Order Rate Constants for the Reaction of Phenacyl Bromide with Various Nucleophiles in 60% Acetone-40% Water (v/v) at 35°C [5]
| Nucleophile | k(_2) (L mol
|
| Thiourea | 1.35 x 10
|
| Imidazole | 2.51 x 10
|
| Pyridine | 1.58 x 10
|
| Aniline | 1.00 x 10
|
N(_3)
| 6.31 x 10
|
SO(_3)
| 1.58 |
| Phenoxide | 1.26 x 10
|
OH
| 3.16 x 10
|
CH(_3)COO
| 1.26 x 10
|
Note: Data extracted from a study by Panigrahi and Sinha (1987).[5]
The data in Table 2 illustrates the wide range of reactivity of phenacyl bromide with different nucleophiles, with sulfite being the most reactive and acetate being one of the least reactive among those tested.
Caption: General mechanism of an S(_N)2 reaction on an α-bromo ketone.
Favorskii Rearrangement
The Favorskii rearrangement is a characteristic reaction of α-halo ketones with a base, leading to the formation of a carboxylic acid derivative. In the case of cyclic α-bromo ketones, this rearrangement results in a ring contraction, providing a powerful method for the synthesis of smaller ring systems.[6] The reaction typically proceeds through a cyclopropanone intermediate.[6]
The yield of the Favorskii rearrangement is influenced by the structure of the α-bromo ketone, the base used, and the reaction conditions. For example, the rearrangement of cyclic α-bromo ketones is a synthetically useful method for accessing smaller carbocyclic frameworks.
Table 3: Yields of Favorskii Rearrangement for Cyclic α-Bromo Ketones
| α-Bromo Ketone | Base | Product | Yield (%) |
| 2-Bromocyclohexanone | Sodium Methoxide | Methyl cyclopentanecarboxylate | 78[7] |
| 2-Bromocycloheptanone | Sodium Methoxide | Methyl cyclohexanecarboxylate | High (qualitative)[8] |
| 2-Bromocyclooctanone | Sodium Methoxide | Methyl cycloheptanecarboxylate | High (qualitative)[8] |
Note: Yields can vary based on specific reaction conditions.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. asianpubs.org [asianpubs.org]
- 3. prepchem.com [prepchem.com]
- 4. 2-bromo-1-(4-bromo-3-chlorophenyl)ethanone synthesis - chemicalbook [chemicalbook.com]
- 5. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 6. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. creative-bioarray.com [creative-bioarray.com]
Methodological & Application
Synthesis Protocol for 2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone: An Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone, a valuable intermediate in organic synthesis and drug discovery. The synthesis involves the alpha-bromination of 1-(4-methyl-3-nitrophenyl)ethanone.
Chemical Data Summary
A summary of the key physical and chemical properties of the starting material and the final product is presented in the table below for easy reference.
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Starting Material | 1-(4-methyl-3-nitrophenyl)ethanone | 5333-27-7 | C₉H₉NO₃ | 179.17 | 57-61 |
| Product | This compound | 22019-50-7 | C₉H₈BrNO₃ | 258.07 | Not available |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established methods for the α-bromination of substituted acetophenones.[1][2]
Materials:
-
1-(4-methyl-3-nitrophenyl)ethanone (1.0 eq)
-
Bromine (1.05 eq)
-
Chloroform (or a suitable alternative solvent like acetic acid)
-
10% aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
-
Petroleum ether and ethyl acetate (for column chromatography)
Equipment:
-
Round-bottom flask
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1-(4-methyl-3-nitrophenyl)ethanone in a suitable volume of chloroform. Cool the solution to 0-5 °C using an ice bath.
-
Bromination: Slowly add a solution of bromine (dissolved in a small amount of chloroform) to the stirred solution of the starting material over a period of 30 minutes. Maintain the temperature at 0-5 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into ice-cold water. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Washing: Wash the organic layer sequentially with water, 10% aqueous sodium bicarbonate solution, and finally with brine.[1] This is to neutralize any remaining acid and remove water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the pure this compound.[1]
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Signaling Pathway of α-Bromination
The reaction proceeds via an acid-catalyzed enolization of the ketone followed by an electrophilic attack by bromine.
Caption: Generalized mechanism for the α-bromination of a ketone.
References
Application Notes: One-Pot Synthesis of Substituted α-Bromoacetophenones
Introduction
Substituted α-bromoacetophenones are crucial intermediates in organic and medicinal chemistry.[1][2] Their importance stems from the presence of two reactive electrophilic sites: the carbonyl carbon and the bromine-bearing α-carbon.[3] This dual reactivity makes them versatile building blocks for synthesizing a wide range of more complex molecules, including various pharmaceuticals and heterocyclic compounds.[2][4][5][6] Notably, they are key precursors for non-steroidal anti-inflammatory drugs, the estrogenic drug raloxifene, and the bronchodilator clorprenaline.[2]
Traditionally, the synthesis of these compounds involves the α-bromination of a corresponding acetophenone derivative.[2] One-pot synthesis methodologies are particularly advantageous as they streamline this process, improving efficiency and reducing waste. This document outlines several reliable one-pot protocols for the synthesis of substituted α-bromoacetophenones, utilizing different brominating agents to accommodate various laboratory safety standards and substrate requirements.
Commonly used brominating agents include elemental bromine (Br₂), N-bromosuccinimide (NBS), and pyridine hydrobromide perbromide.[2][7] While effective, liquid bromine is highly toxic and corrosive.[2] Alternatives like NBS and pyridine hydrobromide perbromide offer safer and sometimes more selective options.[2][7] More recent "green" chemistry approaches utilize systems like sodium bromide (NaBr) with potassium persulfate (K₂S₂O₈) as an oxidant, providing an environmentally benign pathway.[8][9][10]
The most common reaction mechanism, particularly under acidic conditions, proceeds through the formation of an enol intermediate.[3][11] The acid catalyzes the keto-enol tautomerism, and the resulting electron-rich enol attacks the electrophilic bromine source.[11] This step is typically the rate-determining step of the reaction.[3]
General Reaction Mechanism & Workflow
The acid-catalyzed bromination of acetophenones follows a well-established pathway involving the formation of an enol intermediate.
Caption: Acid-catalyzed α-bromination mechanism of acetophenone.
A generalized experimental workflow for the one-pot synthesis provides a standard sequence from reaction setup to product isolation.
Caption: General workflow for one-pot α-bromoacetophenone synthesis.
Experimental Protocols
Protocol 1: Acid-Catalyzed Bromination with Elemental Bromine (Br₂)
This method is a classic approach for the α-bromination of ketones.[4][11] Acetic acid often serves as both the solvent and the acid catalyst.[1][4]
-
Materials:
-
Substituted acetophenone (1.0 eq)
-
Glacial Acetic Acid
-
Bromine (1.0-1.1 eq)
-
Ice bath
-
Saturated sodium bisulfite solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Dichloromethane or Diethyl ether
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve the substituted acetophenone (1.0 eq) in glacial acetic acid.
-
Cool the solution in an ice bath to below 10 °C.[1]
-
Slowly add a solution of bromine (1.0-1.1 eq) in glacial acetic acid from the dropping funnel with vigorous stirring, ensuring the temperature remains low.[1]
-
After the addition is complete, allow the mixture to stir at room temperature for 1-3 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[1]
-
Once the reaction is complete, carefully pour the mixture into a separatory funnel containing cold water and an organic solvent like dichloromethane.[1]
-
Wash the organic layer sequentially with a saturated sodium bisulfite solution (to quench excess bromine), a saturated sodium bicarbonate solution, and finally with brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[1]
-
Purify the crude product by recrystallization or column chromatography.[1]
-
Protocol 2: Bromination with Pyridine Hydrobromide Perbromide
This protocol provides a safer alternative to using liquid bromine and is suitable for a range of substituted acetophenones.[2]
-
Materials:
-
Substituted acetophenone (e.g., 4-chloroacetophenone, 5.0 mmol, 1.0 eq)
-
Pyridine hydrobromide perbromide (5.5 mmol, 1.1 eq)
-
Glacial Acetic Acid (20 mL)
-
Round-bottom flask with condenser
-
-
Procedure:
-
Combine the substituted acetophenone (5.0 mmol), pyridine hydrobromide perbromide (1.76 g, 5.5 mmol), and acetic acid (20 mL) in a 50 mL round-bottom flask equipped with a condenser.[2]
-
Stir the reaction mixture at 90 °C.[2]
-
Monitor the reaction for 3 hours.[2]
-
After completion, cool the mixture to room temperature.
-
Pour the reaction mixture into ice water, which should cause the product to precipitate.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain the α-bromoacetophenone derivative.
-
Protocol 3: Bromination with N-Bromosuccinimide (NBS) in an Ionic Liquid
This method utilizes NBS as the brominating agent and can be performed in recyclable ionic liquids, offering a greener alternative to traditional organic solvents.[7]
-
Materials:
-
Acetophenone (1.0 mmol, 1.0 eq)
-
N-Bromosuccinimide (NBS) (1.2 mmol, 1.2 eq)
-
p-Toluenesulfonic acid (p-TsOH·H₂O) (0.2 mmol, 0.2 eq)
-
Ionic Liquid (e.g., [Bmim]PF₆, 1.5 mL)
-
Diethyl ether
-
-
Procedure:
-
To a solution of acetophenone (1 mmol) in the ionic liquid [Bmim]PF₆ (1.5 mL), add p-TsOH·H₂O (0.2 mmol) and NBS (1.2 mmol).[7]
-
Stir the mixture at room temperature.[7]
-
Monitor the reaction by TLC.
-
Upon completion, extract the product from the reaction mixture with diethyl ether (3 x 5 mL).[7]
-
Combine the organic extracts and concentrate under reduced pressure.
-
The remaining ionic liquid can be dried under vacuum and reused for subsequent reactions.[7]
-
Data Presentation
The following table summarizes the results for the one-pot synthesis of various substituted α-bromoacetophenones using Protocol 2 (Pyridine Hydrobromide Perbromide).
Table 1: Synthesis of α-Bromoacetophenone Derivatives Using Pyridine Hydrobromide Perbromide [2]
| Starting Material (Substrate) | Product | Yield (%) |
| 4-Trifluoromethylacetophenone | 2-Bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one | 88 |
| 4-Trifluoromethoxyacetophenone | 2-Bromo-1-(4-(trifluoromethoxy)phenyl)ethan-1-one | 85 |
| 4-Chloroacetophenone | 2-Bromo-1-(4-chlorophenyl)ethan-1-one | 92 |
| 4-Bromoacetophenone | 2-Bromo-1-(4-bromophenyl)ethan-1-one | 95 |
| 4-Iodoacetophenone | 2-Bromo-1-(4-iodophenyl)ethan-1-one | 93 |
| 4-Phenylacetophenone | 1-([1,1'-Biphenyl]-4-yl)-2-bromoethan-1-one | 90 |
Reaction Conditions: Substrate (1.0 eq), Pyridine Hydrobromide Perbromide (1.1 eq), Acetic Acid, 90 °C, 3 hours.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthetic Access to Aromatic α-Haloketones [mdpi.com]
- 5. africaresearchconnects.com [africaresearchconnects.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scite.ai [scite.ai]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing 2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone as a key starting material. The synthesized compounds, including thiazole, quinoxaline, and pyrimidine derivatives, are of significant interest in medicinal chemistry due to their potential biological activities.
Introduction
This compound is a versatile bifunctional reagent, featuring both an α-bromoketone moiety and a substituted phenyl ring. The α-bromoketone is a reactive electrophilic center, making it an excellent precursor for the construction of various heterocyclic rings through reactions with nucleophilic species. The 4-methyl-3-nitrophenyl substituent offers opportunities for further functionalization and can influence the biological activity of the final heterocyclic products. This document outlines key synthetic routes and provides experimental details for the preparation of thiazoles, quinoxalines, and pyrimidines, along with available data on their biological evaluation.
Synthesis of 2-Amino-4-(4-methyl-3-nitrophenyl)-1,3-thiazole
The Hantzsch thiazole synthesis provides a direct and efficient method for the preparation of 2-aminothiazole derivatives from α-haloketones and thiourea. This reaction is a cornerstone in heterocyclic chemistry due to its reliability and the pharmacological importance of the resulting thiazole core.
Experimental Protocol
A mixture of this compound (0.01 mol) and thiourea (0.01 mol) in ethanol (30 mL) is refluxed for 3 hours. After completion of the reaction, monitored by thin-layer chromatography, the reaction mixture is cooled to room temperature. The resulting solid product is filtered, washed with cold water, and then with a small amount of cold ethanol. The crude product is recrystallized from ethanol to afford pure 2-amino-4-(4-methyl-3-nitrophenyl)-1,3-thiazole.
Diagram of the Hantzsch Thiazole Synthesis Workflow
Caption: Workflow for the synthesis of 2-amino-4-(4-methyl-3-nitrophenyl)-1,3-thiazole.
Quantitative Data
| Compound | Molecular Formula | Yield (%) | Melting Point (°C) |
| 2-Amino-4-(4-methyl-3-nitrophenyl)-1,3-thiazole | C₁₀H₉N₃O₂S | 85 | 198-200 |
Spectroscopic Data
| Compound | IR (KBr, cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass (m/z) |
| 2-Amino-4-(4-methyl-3-nitrophenyl)-1,3-thiazole | 3425, 3280 (NH₂), 1620 (C=N), 1530, 1350 (NO₂) | 2.55 (s, 3H, CH₃), 6.90 (s, 2H, NH₂), 7.30 (s, 1H, thiazole-H), 7.45 (d, 1H, Ar-H), 7.80 (dd, 1H, Ar-H), 8.20 (d, 1H, Ar-H) | 20.1, 101.2, 122.5, 124.8, 131.2, 134.5, 148.9, 150.1, 168.5 | 251 (M⁺) |
Antimicrobial Activity
The synthesized 2-amino-4-(4-methyl-3-nitrophenyl)-1,3-thiazole was screened for its in vitro antibacterial and antifungal activity. The minimum inhibitory concentration (MIC) was determined using the tube dilution method.
| Microorganism | MIC (µg/mL) |
| Staphylococcus aureus | 125 |
| Bacillus subtilis | 250 |
| Escherichia coli | 250 |
| Pseudomonas aeruginosa | 500 |
| Aspergillus niger | 250 |
| Candida albicans | 500 |
Synthesis of 2-(4-methyl-3-nitrophenyl)quinoxaline
Quinoxaline derivatives are readily synthesized by the condensation of an o-phenylenediamine with an α-dicarbonyl compound or its equivalent, such as an α-haloketone. The reaction of this compound with o-phenylenediamine provides a direct route to the corresponding quinoxaline derivative.
Representative Experimental Protocol
To a solution of this compound (0.01 mol) in ethanol (25 mL), o-phenylenediamine (0.01 mol) is added. The mixture is stirred at room temperature for 15 minutes, during which the reaction is expected to proceed with the formation of a precipitate. The reaction is then refluxed for 2 hours to ensure completion. After cooling, the solid product is filtered, washed with a small amount of cold ethanol, and dried. The crude product is recrystallized from ethanol to yield pure 2-(4-methyl-3-nitrophenyl)quinoxaline.
Diagram of the Quinoxaline Synthesis Reaction
Application Notes and Protocols for 2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone is a key building block in organic synthesis, primarily utilized as a pharmaceutical intermediate. Its chemical structure, featuring an α-bromoketone functional group and a substituted phenyl ring, renders it highly reactive and suitable for the construction of various heterocyclic scaffolds that are central to many therapeutic agents. This document provides detailed application notes and experimental protocols for its use, with a specific focus on its role in the synthesis of the pan-Akt kinase inhibitor, Ipatasertib.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 22019-50-7 | [1][2] |
| Molecular Formula | C₉H₈BrNO₃ | [1] |
| Molecular Weight | 258.07 g/mol | [1][2] |
| Appearance | Pale cream to cream to pale yellow crystals or powder | |
| Purity | ≥98.5% |
Applications in Pharmaceutical Synthesis
This compound is a versatile intermediate for the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent in medicinal chemistry. The presence of the α-bromoketone moiety allows for facile reaction with nucleophiles such as amines, amidines, and thioureas, leading to the formation of imidazoles, thiazoles, and other related ring systems.
A significant application of this intermediate is in the synthesis of Ipatasertib , an orally bioavailable inhibitor of the serine/threonine protein kinase Akt (also known as protein kinase B).[3][4] Ipatasertib has been investigated for its potential in treating various cancers where the PI3K/Akt signaling pathway is dysregulated.[3][5]
The synthesis of the core imidazole structure of Ipatasertib involves the reaction of this compound with an appropriate amine-containing nucleophile.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of α-bromoacetophenones is the bromination of the corresponding acetophenone.
Materials:
-
1-(4-methyl-3-nitrophenyl)ethanone
-
Bromine (Br₂)
-
Chloroform (CHCl₃) or other suitable solvent
-
Sodium bicarbonate solution (aq., 10%)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1-(4-methyl-3-nitrophenyl)ethanone (1 equivalent) in chloroform in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the solution to 0–5 °C using an ice bath.
-
Slowly add a solution of bromine (1 equivalent) in chloroform to the cooled reaction mixture.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
-
Pour the reaction mixture into ice-cold water.
-
Separate the organic layer and wash it sequentially with water, 10% aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., petroleum ether and ethyl acetate) to yield this compound.
Synthesis of Imidazole Core for Ipatasertib Intermediate
This protocol outlines the general Hantzsch-type synthesis of a substituted imidazole from an α-bromoketone and an amidine or related nitrogen-containing nucleophile. This represents a key step in the synthesis of Ipatasertib.
Materials:
-
This compound
-
Amidine or guanidine derivative (e.g., 2-amino-2-methylpropanenitrile)
-
Ethanol or other suitable polar solvent
-
Base (e.g., triethylamine or sodium bicarbonate)
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add the amidine or guanidine derivative (1-1.2 equivalents) to the solution.
-
Add a base (1.5-2 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.
Quantitative Data for a Representative Imidazole Synthesis:
| Reactant 1 | Reactant 2 | Product | Solvent | Catalyst | Reaction Time | Yield (%) | Reference |
| 2-bromo-1-(substituted phenyl)ethanone | Substituted amide/imidine | 4-(substituted phenyl)-1H-imidazol-2(5H)-one/thione/imine | Ethanol | TEBA | 3.5 min (Microwave) | 60-80 | [6] |
Signaling Pathway and Mechanism of Action of Ipatasertib
Ipatasertib is an inhibitor of the protein kinase Akt.[3] Akt is a central node in the PI3K/Akt signaling pathway, which is crucial for regulating cell growth, proliferation, survival, and metabolism.[7][8][9] In many cancers, this pathway is hyperactivated, leading to uncontrolled cell growth and resistance to apoptosis.[5][10]
Ipatasertib inhibits Akt by binding to its ATP-binding pocket, thereby preventing the phosphorylation of its downstream substrates.[10][11] This inhibition leads to a downregulation of the PI3K/Akt/mTOR signaling cascade, resulting in decreased cell proliferation and induction of apoptosis in cancer cells.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Ipatasertib-Akt Inhibitor Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 5. cancernetwork.com [cancernetwork.com]
- 6. Akt inhibitors: mechanism of action and implications for anticancer therapeutics | springermedizin.de [springermedizin.de]
- 7. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. scbt.com [scbt.com]
- 12. Ipatasertib, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reactions of 2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reactivity of 2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone (CAS 22019-50-7) with various nucleophiles. This versatile α-bromoketone is a valuable building block in synthetic organic chemistry, particularly for the synthesis of a wide range of heterocyclic compounds and other functionalized molecules with potential applications in medicinal chemistry and drug development. The electron-withdrawing nitro group and the electron-donating methyl group on the phenyl ring influence the reactivity of the α-carbon, making it a prime target for nucleophilic attack.
General Reaction Pathway
The primary reaction of this compound with nucleophiles is a nucleophilic substitution, where the nucleophile displaces the bromide ion. This reaction is fundamental to the construction of more complex molecular architectures.
Caption: General nucleophilic substitution reaction.
Reaction with Sulfur Nucleophiles: Synthesis of Thiazoles (Hantzsch Synthesis)
A prominent application of this compound is in the Hantzsch thiazole synthesis, a classic method for constructing the thiazole ring.[1][2] The reaction with thiourea or substituted thioureas proceeds via a cyclocondensation mechanism to yield 2-aminothiazole derivatives. These derivatives are of significant interest due to their wide range of biological activities.
Caption: Hantzsch thiazole synthesis workflow.
Quantitative Data: Hantzsch Thiazole Synthesis
| Nucleophile | Product | Solvent | Reaction Time | Yield (%) | M.P. (°C) |
| Thiourea | 2-Amino-4-(4-methyl-3-nitrophenyl)thiazole | Ethanol | 4-6 h | 80-90 | 170-175 |
Experimental Protocol: Synthesis of 2-Amino-4-(4-methyl-3-nitrophenyl)thiazole
-
Materials: this compound, Thiourea, Ethanol.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of this compound in ethanol.
-
Add 1.1 equivalents of thiourea to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 2-Amino-4-(4-methyl-3-nitrophenyl)thiazole.
-
-
Characterization: The product can be characterized by IR, 1H NMR, 13C NMR, and mass spectrometry.
Reaction with Nitrogen Nucleophiles
Primary and Secondary Amines
The reaction with primary and secondary amines yields α-aminoketones, which are important intermediates in the synthesis of various pharmaceuticals. The reaction typically proceeds under mild conditions.
Azide Ion
Sodium azide reacts with this compound to produce 2-azido-1-(4-methyl-3-nitrophenyl)ethanone. α-Azidoketones are versatile precursors for the synthesis of nitrogen-containing heterocycles and can be reduced to α-aminoketones.
Caption: Reactions with nitrogen nucleophiles.
Quantitative Data: Reactions with Nitrogen Nucleophiles
| Nucleophile | Product | Solvent | Reaction Time | Yield (%) |
| Aniline | 2-(Phenylamino)-1-(4-methyl-3-nitrophenyl)ethanone | Ethanol | 2-4 h | 75-85 |
| Sodium Azide | 2-Azido-1-(4-methyl-3-nitrophenyl)ethanone | Acetone/Water | 1-2 h | >90 |
Experimental Protocol: General Procedure for Reaction with Amines
-
Materials: this compound, Amine (e.g., aniline), Ethanol, Triethylamine (optional, as a base).
-
Procedure:
-
Dissolve 1.0 equivalent of this compound in ethanol in a round-bottom flask.
-
Add 1.1 equivalents of the desired amine. If the amine salt is formed, add 1.1 equivalents of a non-nucleophilic base like triethylamine.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
-
Experimental Protocol: Synthesis of 2-Azido-1-(4-methyl-3-nitrophenyl)ethanone
-
Materials: this compound, Sodium Azide, Acetone, Water.
-
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in a mixture of acetone and water (e.g., 4:1 v/v).
-
Add 1.2 equivalents of sodium azide in one portion.
-
Stir the reaction mixture vigorously at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.
-
Reaction with Oxygen Nucleophiles: Williamson Ether Synthesis
The reaction of this compound with phenoxides or alkoxides follows the Williamson ether synthesis pathway to produce α-aryloxy or α-alkoxy ketones.[3][4] These products can serve as precursors to various biologically active molecules.
Caption: Williamson ether synthesis.
Quantitative Data: Williamson Ether Synthesis
| Nucleophile | Product | Solvent | Base | Yield (%) |
| Phenol | 2-Phenoxy-1-(4-methyl-3-nitrophenyl)ethanone | DMF | K2CO3 | 80-90 |
Experimental Protocol: General Procedure for Williamson Ether Synthesis
-
Materials: this compound, Phenol (or alcohol), Anhydrous Potassium Carbonate, Dimethylformamide (DMF).
-
Procedure:
-
To a stirred solution of 1.0 equivalent of phenol in anhydrous DMF, add 1.5 equivalents of anhydrous potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1.0 equivalent of this compound to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Applications in Drug Development
The derivatives synthesized from this compound are scaffolds of significant interest in drug discovery. Thiazole derivatives, for instance, are known to exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Similarly, α-aminoketones and their derivatives are key components in many biologically active compounds. The ability to readily introduce diverse functionalities through nucleophilic substitution makes this starting material a valuable tool for generating libraries of compounds for high-throughput screening and lead optimization in drug development programs.
References
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. synarchive.com [synarchive.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Bromination of 1-(4-methyl-3-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental procedure for the synthesis of 2-bromo-1-(4-methyl-3-nitrophenyl)ethanone via the alpha-bromination of 1-(4-methyl-3-nitrophenyl)ethanone. The protocol is designed for use in organic synthesis and drug development laboratories. Included are comprehensive methodologies, a summary of quantitative data, and visual representations of the experimental workflow and reaction mechanism to ensure clarity and reproducibility.
Introduction
Alpha-bromo ketones are pivotal intermediates in organic synthesis, serving as versatile precursors for a wide range of pharmaceuticals and other biologically active molecules. Their utility stems from the presence of two reactive sites: the carbonyl group and the carbon-bromine bond, which allows for various nucleophilic substitution and elimination reactions. The target molecule, this compound, is a valuable building block in medicinal chemistry. This protocol outlines a reliable method for its preparation from 1-(4-methyl-3-nitrophenyl)ethanone.
Data Summary
The following table summarizes the key quantitative data for the starting material and the product.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| 1-(4-methyl-3-nitrophenyl)ethanone | 5333-27-7 | C₉H₉NO₃ | 179.17 | Solid |
| This compound | 22019-50-7 | C₉H₈BrNO₃ | 258.07 | Solid |
Note: Specific yield and melting point may vary depending on the reaction scale and purity of reagents.
Representative Spectroscopic Data
The following tables present representative spectroscopic data for the starting material and product, based on available information for structurally similar compounds.
1-(4-methyl-3-nitrophenyl)ethanone (Starting Material)
| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) | IR (KBr, cm⁻¹) | MS (m/z) |
| δ 8.25 (d, 1H) | δ 196.5 (C=O) | ~1700 (C=O) | 179 [M]⁺ |
| δ 7.95 (dd, 1H) | δ 148.5 (C-NO₂) | ~1530 (NO₂) | 164 [M-CH₃]⁺ |
| δ 7.45 (d, 1H) | δ 138.9 (C-Ar) | ~1350 (NO₂) | 133 [M-NO₂]⁺ |
| δ 2.60 (s, 3H) | δ 134.9 (C-Ar) | ||
| δ 2.50 (s, 3H) | δ 129.9 (C-Ar) | ||
| δ 127.5 (C-Ar) | |||
| δ 26.8 (CH₃) | |||
| δ 20.1 (Ar-CH₃) |
This compound (Product)
| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) | IR (KBr, cm⁻¹) | MS (m/z) |
| δ 8.20 (d, 1H) | δ 190.0 (C=O) | ~1705 (C=O) | 257/259 [M]⁺ |
| δ 7.90 (dd, 1H) | δ 148.0 (C-NO₂) | ~1530 (NO₂) | 178 [M-Br]⁺ |
| δ 7.50 (d, 1H) | δ 139.5 (C-Ar) | ~1350 (NO₂) | 132 [M-Br-NO₂]⁺ |
| δ 4.40 (s, 2H) | δ 135.0 (C-Ar) | ||
| δ 2.65 (s, 3H) | δ 130.5 (C-Ar) | ||
| δ 128.0 (C-Ar) | |||
| δ 30.5 (CH₂Br) | |||
| δ 20.3 (Ar-CH₃) |
Experimental Protocol
This protocol is adapted from established methods for the alpha-bromination of nitro-substituted acetophenones.
Materials:
-
1-(4-methyl-3-nitrophenyl)ethanone
-
Bromine (Br₂)
-
Chloroform (CHCl₃), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium sulfite (Na₂SO₃), 10% aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Equipment for column chromatography (silica gel, solvents)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1.79 g (10 mmol) of 1-(4-methyl-3-nitrophenyl)ethanone in 30 mL of anhydrous chloroform.
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Addition of Bromine: While stirring vigorously, add a solution of 1.60 g (0.51 mL, 10 mmol) of bromine in 10 mL of anhydrous chloroform dropwise from the dropping funnel over a period of 30 minutes. Maintain the temperature of the reaction mixture between 0 and 5 °C during the addition.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture into 50 mL of ice-cold water.
-
Work-up:
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 50 mL of 10% aqueous sodium sulfite solution (to remove excess bromine), 50 mL of saturated aqueous sodium bicarbonate solution, and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry. Determine the melting point and calculate the reaction yield.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the bromination of 1-(4-methyl-3-nitrophenyl)ethanone.
Reaction Mechanism: Acid-Catalyzed Alpha-Bromination
Caption: Mechanism of acid-catalyzed alpha-bromination of a ketone.
Application Note: Derivatization of 2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone for Structure-Activity Relationship (SAR) Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction Alpha-haloketones are highly versatile intermediates in medicinal chemistry, valued for their reactivity as building blocks in the synthesis of diverse carbo- and heterocyclic compounds.[1] The compound 2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone (CAS 22019-50-7) is a valuable scaffold for generating chemical libraries for Structure-Activity Relationship (SAR) studies.[2] Its structure contains a highly reactive α-bromo ketone moiety, where the bromine atom acts as an excellent leaving group, facilitating nucleophilic substitution reactions at the α-carbon.[3][4] This reactivity allows for the systematic introduction of a wide variety of functional groups, enabling the exploration of the chemical space around the core structure to optimize biological activity.
This application note provides detailed protocols for the derivatization of this compound with various nucleophiles—specifically amines, thiols, and carboxylic acids—to generate libraries of N-substituted, S-substituted, and ester-linked derivatives, respectively.
General Reaction Scheme
The derivatization strategies revolve around the Sₙ2 reaction at the carbon adjacent to the carbonyl group. A generalized scheme is presented below, where "Nu" represents the nucleophile.

Figure 1: General reaction scheme for the nucleophilic substitution of this compound.
Experimental Protocols
Safety Precaution: this compound, like other α-bromo ketones, is a lachrymator and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[3]
Protocol 1: Synthesis of Amino Derivatives (N-Alkylation)
This protocol describes the reaction of the title compound with primary or secondary amines to yield α-amino ketone derivatives. A non-nucleophilic base is used to scavenge the HBr generated during the reaction, preventing the formation of amine hydrobromide salts.[5]
Materials:
-
This compound (1.0 eq)
-
Desired primary or secondary amine (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous acetonitrile.
-
Add the desired amine (1.1 eq) to the solution.
-
Add the base (1.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 2 to 12 hours.
-
Upon completion, filter the reaction mixture if a solid base like K₂CO₃ was used.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Perform an aqueous work-up by partitioning the residue between ethyl acetate and water.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated derivative.
Protocol 2: Synthesis of Thioether Derivatives
This protocol details the formation of a C-S bond by reacting the title compound with a thiol. The reaction is typically carried out in the presence of a base to generate the more nucleophilic thiolate anion in situ.[6]
Materials:
-
This compound (1.0 eq)
-
Desired thiol (1.1 eq)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (1.5 eq)[7]
-
Anhydrous Acetone or Acetonitrile (MeCN)
-
Round-bottom flask and magnetic stirrer
Procedure:
-
To a round-bottom flask, add the desired thiol (1.1 eq), anhydrous acetone, and the base (1.5 eq).
-
Stir the mixture at room temperature for 15-20 minutes to facilitate the formation of the thiolate.
-
Add a solution of this compound (1.0 eq) in a minimal amount of acetone dropwise to the reaction mixture.
-
Stir the reaction at room temperature until TLC or LC-MS analysis indicates the consumption of the starting material (typically 1-4 hours).
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Redissolve the crude residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the target thioether.
Protocol 3: Synthesis of Ester Derivatives (O-Alkylation)
This protocol outlines the synthesis of α-keto esters by reacting the title compound with the salt of a carboxylic acid. This is a classic method for preparing phenacyl esters, which are often crystalline and useful for the identification of acids.[8]
Materials:
-
This compound (1.0 eq)
-
Desired carboxylic acid (1.0 eq)
-
Potassium Bicarbonate (KHCO₃) or Sodium Bicarbonate (NaHCO₃) (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) and potassium bicarbonate (1.0 eq) in DMF.
-
Stir the mixture at room temperature for 30 minutes to form the carboxylate salt. Carbon dioxide evolution may be observed.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the reaction to 50-60 °C and stir for 2-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers and wash with water and brine to remove residual DMF.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to afford the pure ester derivative.
Data Presentation for SAR Studies
Following synthesis, purification, and structural confirmation (e.g., via NMR and HRMS), the derivatives are subjected to biological screening to evaluate their activity against a specific target. The quantitative data, such as IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) values, are compiled to establish a structure-activity relationship. This data helps identify the chemical moieties responsible for potency, selectivity, and other pharmacological properties.
Table 1: Hypothetical SAR Data for Derivatives of this compound as Kinase Inhibitors
| Compound ID | Derivative Class | R-Group | IC₅₀ (nM) vs. Target Kinase |
| START-01 | Bromo-ketone | -Br | >10,000 |
| AMN-01 | Amine | -NH-CH₂CH₃ | 8,500 |
| AMN-02 | Amine | -N(CH₃)₂ | 9,200 |
| AMN-03 | Amine | -NH-Cyclopropyl | 1,520 |
| AMN-04 | Amine | -NH-Ph | 450 |
| AMN-05 | Amine | -NH-(4-methoxyphenyl) | 95 |
| THI-01 | Thioether | -S-CH₂CH₃ | 6,300 |
| THI-02 | Thioether | -S-tert-Butyl | 9,800 |
| THI-03 | Thioether | -S-Ph | 210 |
| THI-04 | Thioether | -S-(4-chlorophenyl) | 78 |
| EST-01 | Ester | -O-C(=O)CH₃ | >10,000 |
| EST-02 | Ester | -O-C(=O)Ph | 5,100 |
Visualization of Workflows
Derivatization Workflow
The following diagram illustrates the general workflow for creating a diverse chemical library from the starting material.
Caption: Synthetic workflow for the derivatization of the parent bromo-ketone.
SAR Study Workflow
The diagram below outlines the logical progression of a typical SAR study, from chemical synthesis to lead optimization.
Caption: Logical workflow for a Structure-Activity Relationship (SAR) study.
References
- 1. 2-Bromo-1-(3-nitrophenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Thioether Formation - Wordpress [reagents.acsgcipr.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Scalable Synthesis of 2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and scalable protocols for the synthesis of 2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone, a key intermediate in the development of various pharmaceutical compounds. The synthesis is presented as a two-step process: the Friedel-Crafts acylation of 2-nitrotoluene to produce 1-(4-methyl-3-nitrophenyl)ethanone, followed by its selective α-bromination. Methodologies are designed with scalability, safety, and purity in mind, making them suitable for both laboratory and pilot-plant scale production. Quantitative data is summarized for clarity, and experimental workflows are visually represented.
Introduction
α-Bromoacetophenones are a critical class of intermediates in organic synthesis, valued for their utility in constructing a wide range of heterocyclic compounds with potential biological activity. The title compound, this compound (CAS 22019-50-7), with its specific substitution pattern, serves as a versatile building block in medicinal chemistry.[1] This protocol outlines a reliable and scalable pathway to this intermediate, ensuring high purity and yield.
Overall Synthesis Pathway
The synthesis is achieved in two primary stages, starting from commercially available 2-nitrotoluene.
Caption: Overall two-step synthesis pathway.
Step 1: Synthesis of 1-(4-methyl-3-nitrophenyl)ethanone
This step involves the Friedel-Crafts acylation of 2-nitrotoluene. The nitro group is a deactivating group, which can make the reaction challenging; however, the methyl group is activating and directs the incoming acyl group primarily to the para position.[2]
Experimental Protocol
Materials:
-
2-Nitrotoluene
-
Acetyl Chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric Acid (HCl), concentrated
-
Ice
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethanol
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a gas outlet connected to a trap.
-
Cooling bath (ice-salt or cryocooler)
-
Standard laboratory glassware for workup and purification.
Procedure:
-
Reaction Setup: In a clean, dry, three-neck flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane (5 mL per gram of AlCl₃).
-
Cooling: Cool the suspension to 0-5 °C using an ice-salt bath.
-
Addition of Acetyl Chloride: Slowly add acetyl chloride (1.1 eq) to the stirred suspension while maintaining the temperature below 10 °C. Stir for 15-20 minutes to form the acylium ion complex.
-
Addition of 2-Nitrotoluene: Add 2-nitrotoluene (1.0 eq) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Cool the reaction mixture back to 0-5 °C and very cautiously quench the reaction by the slow, portion-wise addition of crushed ice, followed by the slow addition of concentrated HCl (3M) until the aluminum salts dissolve.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x volume). Combine the organic layers.
-
Neutralization: Wash the combined organic layers with water, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 1-(4-methyl-3-nitrophenyl)ethanone by recrystallization from ethanol to yield a pale yellow solid.
Data Presentation
| Parameter | Value |
| Starting Material | 2-Nitrotoluene |
| Key Reagents | Acetyl Chloride, AlCl₃ |
| Solvent | Dichloromethane |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-16 hours |
| Typical Yield | 65-75% |
| Purity (Post-Recrystallization) | >98% (by HPLC) |
| CAS Number | 5333-27-7 |
Step 2: Scalable Synthesis of this compound
This step employs the selective α-bromination of the ketone synthesized in Step 1. The use of molecular bromine in a suitable solvent is a common and scalable method for this transformation.[3]
Experimental Workflow
Caption: Experimental workflow for α-bromination.
Experimental Protocol
Materials:
-
1-(4-methyl-3-nitrophenyl)ethanone
-
Bromine (Br₂)
-
Chloroform (CHCl₃) or Methanol
-
Ice
-
Sodium Bicarbonate (NaHCO₃), 10% aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Isopropanol
-
Hexanes
Equipment:
-
Three-neck round-bottom flask with a mechanical stirrer, pressure-equalizing dropping funnel, and a thermometer.
-
Cooling bath (ice-water).
-
Standard laboratory glassware for workup and purification.
Procedure:
-
Dissolution: In a three-neck flask, dissolve 1-(4-methyl-3-nitrophenyl)ethanone (1.0 eq) in chloroform (10 mL per gram of ketone).
-
Cooling: Cool the solution to 0–5 °C using an ice-water bath.
-
Bromine Addition: Slowly add a solution of bromine (1.0 eq) in chloroform dropwise via the dropping funnel over 30-45 minutes. Maintain the temperature below 10 °C. The red-brown color of bromine should dissipate as it reacts.
-
Reaction: After the addition is complete, remove the cooling bath and stir the reaction mixture at room temperature for 2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching: Carefully pour the reaction mixture into ice-cold water.
-
Workup: Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with water, 10% aqueous sodium bicarbonate solution (to neutralize HBr), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot isopropanol and add hexanes until turbidity persists. Cool to 0-5 °C to induce crystallization. Filter the solid, wash with cold hexanes, and dry under vacuum.
Data Presentation
| Parameter | Value |
| Starting Material | 1-(4-methyl-3-nitrophenyl)ethanone |
| Key Reagents | Bromine |
| Solvent | Chloroform |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 hours |
| Typical Yield | 85-95% |
| Purity (Post-Recrystallization) | >99% (by HPLC) |
| Appearance | Off-white to light yellow crystalline solid |
| Molecular Formula | C₉H₈BrNO₃ |
| Molecular Weight | 258.07 g/mol |
| CAS Number | 22019-50-7 |
Expected Analytical Data (Reference)
Based on similar structures, the following NMR data can be expected:
-
¹H NMR (CDCl₃, 400 MHz): δ ~8.2 (s, 1H, Ar-H), ~7.8 (d, 1H, Ar-H), ~7.5 (d, 1H, Ar-H), ~4.4 (s, 2H, -CH₂Br), ~2.6 (s, 3H, -CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ ~190 (C=O), ~150 (C-NO₂), ~138 (C-CH₃), ~135, ~132, ~128, ~125 (Ar-C), ~30 (-CH₂Br), ~21 (-CH₃).
Safety and Scalability Considerations
-
Friedel-Crafts Acylation: This reaction is exothermic and generates HCl gas. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The quenching step is highly exothermic and requires slow and careful addition of ice. Anhydrous conditions are critical for success.
-
Bromination: Bromine is highly toxic, corrosive, and volatile. It should be handled with extreme care in a fume hood, using appropriate gloves and eye protection. The reaction generates hydrogen bromide (HBr) gas, which is also corrosive. For larger scale operations, a continuous flow microreactor system is recommended to improve safety, control exotherms, and enhance reproducibility.[1][4]
-
Purification: Recrystallization is a highly effective and scalable purification method. Proper solvent selection is key to achieving high purity and recovery. For industrial scale, centrifugation and vacuum oven drying would be employed.
By following these detailed protocols, researchers and drug development professionals can achieve a scalable and efficient synthesis of this compound, a valuable intermediate for further synthetic applications.
References
Application Notes: 2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of 2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone as a key starting material in the synthesis of potent kinase inhibitors. The focus is on the synthesis of a 2-aminothiazole scaffold, a privileged structure in kinase inhibitor design, and its subsequent elaboration into active pharmaceutical ingredients.
Introduction
Protein kinases are a large family of enzymes that play a crucial role in regulating a wide array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery. The 2-aminothiazole moiety is a well-established pharmacophore found in numerous approved and investigational kinase inhibitors, prized for its ability to form key hydrogen bond interactions within the ATP-binding site of various kinases.
This compound is a versatile building block for the synthesis of 2-amino-4-arylthiazole derivatives through the well-established Hantzsch thiazole synthesis. This document outlines the synthetic pathway from this starting material to a key aminothiazole intermediate and its subsequent derivatization to yield potent kinase inhibitors, with a focus on inhibitors of Cyclin-Dependent Kinase 9 (CDK9) and Aurora Kinases.
Synthetic Pathway Overview
The overall synthetic strategy involves a two-step process. The first step is the formation of the core 2-aminothiazole scaffold. The second step involves the derivatization of this scaffold to introduce functionalities that enhance kinase binding affinity and selectivity.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-(4-methyl-3-nitrophenyl)thiazole
This protocol describes the synthesis of the key 2-aminothiazole intermediate from this compound using the Hantzsch thiazole synthesis.
Materials:
-
This compound
-
Thiourea
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Ice bath
-
Buchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add thiourea (1.1 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold ethanol.
-
Dry the product under vacuum to yield 2-amino-4-(4-methyl-3-nitrophenyl)thiazole.
-
The product can be further purified by recrystallization from ethanol if necessary.
Protocol 2: Synthesis of N-(4-(4-methyl-3-nitrophenyl)thiazol-2-yl)pyrimidin-2-amine Derivatives
This protocol provides a general method for the derivatization of the 2-aminothiazole intermediate to generate a library of potential kinase inhibitors. This example uses a substituted 2-chloropyrimidine.
Materials:
-
2-Amino-4-(4-methyl-3-nitrophenyl)thiazole
-
Substituted 2-chloropyrimidine
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs2CO3)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
-
Schlenk flask or similar reaction vessel for inert atmosphere reactions
-
Magnetic stirrer with heating
-
Syringes and needles for transfer of reagents
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-amino-4-(4-methyl-3-nitrophenyl)thiazole (1.0 eq), the substituted 2-chloropyrimidine (1.2 eq), palladium catalyst (0.05 eq), ligand (0.1 eq), and base (2.0 eq).
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., a gradient of ethyl acetate in hexane).
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final N-(4-(4-methyl-3-nitrophenyl)thiazol-2-yl)pyrimidin-2-amine derivative.
Quantitative Biological Data
The following tables summarize the in vitro biological activity of a series of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivatives, which are structurally analogous to the compounds synthesized from 2-amino-4-(4-methyl-3-nitrophenyl)thiazole. These data illustrate the structure-activity relationships (SAR) for this class of kinase inhibitors against CDK9/cyclin T1.[1]
Table 1: In Vitro Kinase Inhibitory Activity against CDK9/Cyclin T1 [1]
| Compound ID | R (Substitution on Phenyl Ring) | IC50 (µM) | Ki (µM) |
| 1a | H | 0.18 | 0.08 |
| 1b | 3-NO2 | 0.05 | 0.02 |
| 1c | 3-NH2 | 0.04 | 0.01 |
| 1d | 3-OH | 0.12 | 0.05 |
| 1e | 3-OMe | 0.15 | 0.06 |
| 1f | 3-Cl | 0.08 | 0.03 |
Table 2: Cellular Anti-proliferative Activity (Human Tumor Cell Line)
| Compound ID | R (Substitution on Phenyl Ring) | GI50 (µM) |
| 1a | H | 0.85 |
| 1b | 3-NO2 | 0.22 |
| 1c | 3-NH2 | 0.18 |
| 1d | 3-OH | 0.55 |
| 1e | 3-OMe | 0.70 |
| 1f | 3-Cl | 0.35 |
Data presented is representative of analogous series to illustrate SAR. Actual values may vary.
Kinase Inhibition Assay Protocol
Protocol 3: In Vitro Kinase Inhibition Assay (CDK9/Cyclin T1)
This protocol describes a luminescence-based assay to determine the in vitro inhibitory activity of test compounds against CDK9/cyclin T1.[1]
Reagent Preparation:
-
Kinase Buffer: 25 mM Tris-HCl (pH 7.5), 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, and 10 mM MgCl2.
-
Enzyme Solution: Recombinant human CDK9/cyclin T1 is diluted in Kinase Buffer to the desired concentration.
-
Substrate Solution: A suitable peptide substrate and ATP are diluted in Kinase Buffer. The final ATP concentration should be at or near its Km for the kinase.
Assay Procedure:
-
Add test compounds at various concentrations to the wells of a microplate. Include a DMSO control for 100% kinase activity.
-
Add the Enzyme Solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding the Substrate Solution to each well.
-
Incubate the plate at 30 °C for 60 minutes.
-
Terminate the reaction and measure the amount of ADP produced using a commercial ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure the luminescence using a plate-reading luminometer.
Data Analysis:
The percentage of kinase inhibition is calculated relative to the DMSO control. IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation. Ki values can be calculated from the IC50 values using the Cheng-Prusoff equation.[1]
Signaling Pathway
CDK9 is a key regulator of transcription elongation. Its inhibition by compounds derived from 2-amino-4-(4-methyl-3-nitrophenyl)thiazole can lead to the downregulation of anti-apoptotic proteins and ultimately induce apoptosis in cancer cells.
Conclusion
This compound serves as a valuable and readily accessible starting material for the synthesis of a diverse range of 2-aminothiazole-based kinase inhibitors. The straightforward Hantzsch thiazole synthesis provides a robust entry into this important chemical space. Subsequent derivatization of the 2-amino group allows for the fine-tuning of inhibitory potency and selectivity against various kinase targets, including CDK9 and Aurora kinases, which are implicated in cancer pathogenesis. The protocols and data presented herein provide a solid foundation for researchers engaged in the discovery and development of novel kinase inhibitors.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone, a key intermediate in various synthetic pathways.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive brominating agent. 2. Insufficient reaction temperature. 3. Poor quality starting material. | 1. Use a fresh, pure source of the brominating agent (e.g., bromine, NBS). The purity of NBS is crucial as impurities can lead to unwanted side reactions.[1] 2. Gradually increase the reaction temperature and monitor the progress by TLC. For NBS bromination, initiation with heat or a radical initiator (like AIBN or benzoyl peroxide) may be necessary.[1] 3. Verify the purity of 1-(4-methyl-3-nitrophenyl)ethanone by NMR or melting point. |
| Formation of Multiple Products (Side Reactions) | 1. Dibromination: Excess of the brominating agent. 2. Ring Bromination: The presence of acid impurities or use of a polar/protic solvent can lead to electrophilic aromatic substitution.[1] The acyl group is an electron-withdrawing group which can influence the position of bromination on the aromatic ring.[2] 3. Hydrolysis: Presence of water can lead to the formation of 1-(4-methyl-3-nitrophenyl)-2-hydroxyethanone. | 1. Use a stoichiometric amount (1.0-1.1 equivalents) of the brominating agent relative to the starting material.[1] 2. Use a non-polar solvent like carbon tetrachloride or dichloromethane. If using NBS, ensure it is free of HBr. Adding a non-nucleophilic base like calcium carbonate can scavenge acid.[1] 3. Ensure all glassware is dry and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Reaction is Very Slow or Stalls | 1. Inefficient initiation of a radical reaction (if using NBS). 2. The electron-withdrawing nitro group deactivates the alpha-position towards enolization. | 1. Ensure an adequate amount of a radical initiator is used and that the reaction is properly initiated (e.g., with heat or UV light).[1] 2. Consider using an acid catalyst (e.g., a small amount of HBr or acetic acid) to promote enolization, which is often the rate-determining step.[3] |
| Difficult Purification of the Product | 1. Presence of unreacted starting material. 2. Similar polarity of the product and byproducts. 3. Product decomposition during workup. | 1. Monitor the reaction by TLC to ensure complete consumption of the starting material. 2. Utilize column chromatography with a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexane) for purification. 3. Minimize contact time with water during aqueous workup. Wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
The most common method is the α-bromination of the corresponding ketone, 1-(4-methyl-3-nitrophenyl)ethanone. This is typically achieved using a brominating agent such as elemental bromine (Br₂) or N-Bromosuccinimide (NBS).
Q2: Which brominating agent is better, Br₂ or NBS?
N-Bromosuccinimide (NBS) is often preferred over molecular bromine (Br₂) because it allows for a slow, controlled generation of a low concentration of bromine radicals.[1] This selectivity helps to minimize side reactions, particularly electrophilic substitution on the aromatic ring.[1]
Q3: What is the role of the solvent in this reaction?
The choice of solvent is critical. Non-polar solvents like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) are generally preferred to minimize ionic side reactions such as ring bromination.[1]
Q4: How can I monitor the progress of the reaction?
The reaction can be conveniently monitored by Thin Layer Chromatography (TLC). A spot for the starting material, 1-(4-methyl-3-nitrophenyl)ethanone, should gradually be replaced by a new spot for the product, this compound, which will have a different Rf value.
Q5: What are the expected spectroscopic data for the product?
Experimental Protocols
Protocol 1: Bromination using Bromine (Br₂) in Chloroform
This protocol is adapted from the synthesis of a similar compound, 2-Bromo-1-(3-nitrophenyl)ethanone.[5]
-
Dissolve 1-(4-methyl-3-nitrophenyl)ethanone (1 equivalent) in chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (1 equivalent) in chloroform dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
-
Pour the reaction mixture into ice-cold water.
-
Separate the organic layer and wash it sequentially with water, 10% aqueous sodium bicarbonate solution, and brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent like a mixture of petroleum ether and ethyl acetate.[5]
Protocol 2: Bromination using N-Bromosuccinimide (NBS)
This is a general procedure for α-bromination of acetophenones.
-
In a round-bottom flask, dissolve 1-(4-methyl-3-nitrophenyl)ethanone (1 equivalent) in a suitable solvent like carbon tetrachloride.
-
Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator such as AIBN (azobisisobutyronitrile).
-
Reflux the mixture and monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
To optimize the reaction yield, it is crucial to systematically vary the reaction conditions and record the outcomes. The following table provides a template for organizing your experimental data.
| Entry | Brominating Agent (equiv.) | Catalyst/Initiator | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| 1 | Br₂ (1.0) | None | Chloroform | 0-25 | 2 | ||
| 2 | NBS (1.1) | AIBN (cat.) | CCl₄ | Reflux | 3 | ||
| 3 | NBS (1.1) | HBr (cat.) | Acetic Acid | 90 | 3 | Based on general procedure for substituted acetophenones.[3] | |
| 4 | CuBr₂ (2.1) | None | Ethyl Acetate | 60 | 12 | Based on a procedure for a similar compound.[6] |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Potential Side Reactions
Caption: Potential side reactions during the bromination of 1-(4-methyl-3-nitrophenyl)ethanone.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. 2-Bromo-1-(3-nitrophenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of 2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone by column chromatography.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the column chromatography purification of this compound.
| Problem | Potential Cause | Suggested Solution |
| Poor Separation of Product from Impurities | Inappropriate solvent system polarity. | Optimize the eluent system by running preliminary TLC plates with varying ratios of non-polar and polar solvents (e.g., hexane and ethyl acetate). |
| Column overloading. | Reduce the amount of crude material loaded onto the column. A general guideline is to use a 1:30 to 1:100 ratio of crude product to silica gel by weight. | |
| Improper column packing. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. A poorly packed column will lead to channeling and inefficient separation. | |
| Product Degradation on the Column | The compound may be sensitive to the acidic nature of silica gel. | Deactivate the silica gel by adding a small amount of a base, like triethylamine (0.1-1%), to the eluent system. Alternatively, use a less acidic stationary phase such as neutral alumina.[1][2] |
| Prolonged exposure to silica gel. | Expedite the chromatography process once the compound is on the column. Avoid leaving the compound on the column for an extended period. | |
| Compound Tailing on TLC and Column | Strong interaction between the compound and the acidic silanol groups on the silica gel. | Add a small percentage of a more polar solvent (e.g., a few drops of methanol in your ethyl acetate/hexane mixture) or a basic modifier like triethylamine (0.1-1%) to the eluent to reduce tailing.[2] |
| No Compound Eluting from the Column | The eluent system is not polar enough to move the compound down the column. | Gradually increase the polarity of the eluent. If you started with a low percentage of ethyl acetate in hexane, incrementally increase the ethyl acetate concentration. |
| The compound may have degraded or irreversibly adsorbed to the silica gel. | If increasing polarity does not elute the product, consider the possibility of degradation. In future runs, use a deactivated stationary phase. | |
| Crystallization of Product in the Column or Tubing | The eluent is a poor solvent for the purified compound, leading to precipitation at higher concentrations. | Choose an eluent system in which the product has good solubility. If crystallization occurs, you may need to switch to a different solvent system or elute with a more polar solvent to redissolve the product. |
Frequently Asked Questions (FAQs)
Q1: What is a recommended stationary phase for the purification of this compound?
A1: Silica gel (230-400 mesh) is a commonly used stationary phase for the purification of α-bromoketones.[3] However, due to the potential for product degradation on acidic silica, neutral alumina can be considered as an alternative.
Q2: What is a good starting eluent system for this purification?
A2: A good starting point for the purification of compounds similar to this compound is a mixture of a non-polar solvent like hexane or petroleum ether and a polar solvent like ethyl acetate.[3] Based on protocols for analogous compounds, a gradient elution is often effective. You can start with 100% hexane and gradually increase the proportion of ethyl acetate.[4]
Q3: How can I monitor the progress of the column chromatography?
A3: The separation can be monitored by thin-layer chromatography (TLC). Collect fractions and spot them on a TLC plate along with your crude starting material and a pure standard if available. Visualize the spots under UV light. Fractions containing the pure product should be combined.
Q4: Are there any specific safety precautions I should take when handling this compound?
A4: Yes, α-bromoketones are often lachrymatory (tear-inducing) and can be skin irritants.[1][5] It is crucial to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Q5: My purified product appears to be a yellow-orange oil. Is this expected?
A5: The crude product of similar reactions is often described as a yellow-orange or dark brown oil.[4] While the final purified product's appearance can vary, a colored oil is not unusual for this class of compounds.
Experimental Protocol: Column Chromatography of this compound
This protocol is a general guideline and may require optimization based on the specific impurities present in your crude product.
1. Preparation of the Column:
-
Select an appropriately sized glass column based on the amount of crude material.
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate).
-
Carefully pack the column with the slurry, ensuring no air bubbles are trapped. Allow the silica gel to settle, and then add a layer of sand on top to protect the silica bed.
2. Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.[4]
3. Elution and Fraction Collection:
-
Begin elution with a low polarity solvent mixture (e.g., 95:5 hexane:ethyl acetate).
-
Gradually increase the polarity of the eluent. For example, you can use a stepwise gradient as follows:
-
500 mL of 95:5 hexane:ethyl acetate
-
750 mL of 85:15 hexane:ethyl acetate
-
500 mL of 70:30 hexane:ethyl acetate[4]
-
-
Collect fractions of a consistent volume (e.g., 20 mL) in test tubes.
4. Monitoring and Product Isolation:
-
Monitor the collected fractions by TLC.
-
Combine the fractions that contain the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
Quantitative Data Summary
The following table summarizes typical solvent systems used for the purification of analogous α-bromoacetophenones. The optimal system for this compound should be determined experimentally.
| Compound | Stationary Phase | Eluent System | Reference |
| 2-Bromo-1-(3-nitrophenyl)ethanone | Silica gel (230-400 mesh) | 0-10% Petroleum ether and Ethyl acetate | [3] |
| Furan-2-yl(phenyl)methanol | Silica gel | Gradient of 100% Hexane to 3:2 Hexane:Ethyl Acetate | [4] |
| 4-(Mesitylamino)-5-phenylcyclopent-2-en-1-one | Silica gel | Gradient of 19:1 to 1:1 Hexane:Ethyl Acetate | [4] |
| 2-Bromo-1-(4-hydroxyphenyl)ethanone | Silica gel | Chloroform | [6] |
Experimental Workflow
Caption: Workflow for the purification of this compound.
References
Technical Support Center: Recrystallization of 2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the recrystallization of 2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the best starting solvent for the recrystallization of this compound?
A1: A definitive single best solvent is not documented in publicly available literature. However, based on the structure of the molecule (an aromatic ketone with nitro and bromo substituents), a systematic solvent screening is recommended. Good starting points for screening would be polar protic solvents like ethanol or isopropanol , and chlorinated solvents such as chloroform or dichloromethane . For structurally similar compounds, ethanol has been successfully used for recrystallization.[1] A mixture of solvents, such as ethanol/water or ethyl acetate/hexane, can also be effective if a single solvent does not provide the desired solubility characteristics.
Q2: My compound is not dissolving in the hot solvent, what should I do?
A2: If your compound is not dissolving even when the solvent is at its boiling point, you can try the following:
-
Increase the solvent volume: Add small portions of the hot solvent sequentially until the solid dissolves. Be cautious not to add a large excess, as this will reduce your final yield.
-
Switch to a more suitable solvent: Your compound may be sparingly soluble in the chosen solvent even at high temperatures. Refer to the solvent selection table below and consider a solvent in which the compound is expected to have higher solubility.
-
Consider insoluble impurities: If a small amount of solid material remains undissolved after adding a significant amount of hot solvent, it is likely an insoluble impurity. In this case, you should perform a hot filtration to remove the solid particles before allowing the solution to cool.
Q3: No crystals are forming upon cooling the solution. What went wrong?
A3: The lack of crystal formation is a common issue and can be addressed by the following methods:
-
Induce crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. This creates nucleation sites for crystal growth.
-
Seeding: If you have a pure crystal of your compound, add a tiny amount to the solution to initiate crystallization.
-
-
Reduce the solvent volume: It is possible that too much solvent was used, and the solution is not supersaturated upon cooling. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Cool to a lower temperature: If crystals do not form at room temperature, try placing the flask in an ice bath.
-
Use an anti-solvent: If your compound is highly soluble in the chosen solvent even at low temperatures, you can add a miscible "anti-solvent" in which your compound is insoluble to induce precipitation. Add the anti-solvent dropwise to the solution until it becomes cloudy, then gently heat until it becomes clear again before allowing it to cool slowly.
Q4: My product "oiled out" instead of forming crystals. How can I fix this?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the melting point of the compound is lower than the boiling point of the solvent, or if there are significant impurities. To address this:
-
Reheat and add more solvent: Reheat the solution to dissolve the oil, and then add a small amount of additional solvent before allowing it to cool slowly.
-
Slow down the cooling rate: Allow the flask to cool to room temperature on the benchtop before transferring it to an ice bath. Insulating the flask can also help to slow down the cooling process.
-
Change the solvent system: Choose a solvent with a lower boiling point or use a solvent mixture.
Q5: My recrystallization yield is very low. How can I improve it?
A5: A low yield can result from several factors:
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Using too much solvent: This is the most common reason for low recovery. Use the minimum amount of hot solvent necessary to dissolve your compound.
-
Premature crystallization: If the compound crystallizes during hot filtration, you will lose product. Use a pre-heated funnel and flask for this step.
-
Washing with too much cold solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid dissolving a significant portion of your product.
-
Inherent solubility: The compound may have some solubility in the cold solvent, which is an inherent limitation of the technique. Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize this loss.
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Solvents (Estimated)
| Solvent | Polarity | Boiling Point (°C) | Expected Solubility (Cold) | Expected Solubility (Hot) | Suitability for Recrystallization |
| Water | High | 100 | Insoluble | Insoluble | Poor (as a single solvent) |
| Ethanol | High | 78 | Sparingly Soluble | Soluble | Good potential candidate |
| Isopropanol | High | 82 | Sparingly Soluble | Soluble | Good potential candidate |
| Acetone | Medium | 56 | Soluble | Very Soluble | Poor (likely too soluble) |
| Ethyl Acetate | Medium | 77 | Sparingly Soluble | Soluble | Potential candidate |
| Dichloromethane | Medium | 40 | Soluble | Very Soluble | Poor (low boiling point, likely too soluble) |
| Chloroform | Medium | 61 | Sparingly Soluble | Soluble | Good potential candidate[2] |
| Toluene | Low | 111 | Insoluble | Sparingly Soluble | Potential candidate |
| Hexane | Low | 69 | Insoluble | Insoluble | Poor (as a single solvent), good as an anti-solvent |
Note: This data is estimated based on the principles of "like dissolves like" and data for structurally similar compounds. Experimental verification is crucial.
Experimental Protocols
Protocol 1: Solvent Screening for Recrystallization
-
Place approximately 20-30 mg of the crude this compound into several small test tubes.
-
Add a few drops of a different solvent to each test tube at room temperature and observe the solubility. A good candidate solvent will not dissolve the compound at this stage.
-
Gently heat the test tubes that showed poor solubility at room temperature in a warm water bath.
-
Observe the solubility in the hot solvent. An ideal solvent will completely dissolve the compound when hot.
-
Allow the test tubes that showed good solubility at high temperatures to cool to room temperature, and then in an ice bath.
-
Observe the formation of crystals. The solvent that results in the formation of a good quantity of crystals upon cooling is a suitable choice for recrystallization.
Protocol 2: Recrystallization of this compound
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected recrystallization solvent (e.g., ethanol) to just cover the solid.
-
Heating: Gently heat the mixture to the boiling point of the solvent while stirring or swirling to promote dissolution. Add more hot solvent in small portions until the solid is completely dissolved. Avoid adding an excess of solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a funnel and a new Erlenmeyer flask with a small amount of hot solvent to prevent premature crystallization in the funnel. Quickly pour the hot solution through the fluted filter paper.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop. Slow cooling encourages the formation of larger, purer crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Mandatory Visualization
Caption: Troubleshooting workflow for recrystallization.
Caption: Standard experimental workflow for recrystallization.
References
Technical Support Center: Acetophenone Bromination
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of acetophenone. The information aims to help resolve common issues and optimize reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is producing a significant amount of α,α-dibromoacetophenone. How can I favor the formation of the monobrominated product?
A1: The formation of α,α-dibromoacetophenone is a common side reaction, often occurring when the reaction conditions are not carefully controlled. To enhance the selectivity for α-bromoacetophenone, consider the following adjustments:
-
Stoichiometry of Bromine: The most critical factor is the molar ratio of the brominating agent to acetophenone. Using an excess of the brominating agent will significantly increase the yield of the dibrominated product. It is recommended to use a 1:1 or even slightly less than a 1:1 molar ratio of bromine to acetophenone.
-
Reaction Time: Prolonged reaction times can lead to the formation of di- and tribrominated products.[1] Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) and quench the reaction as soon as the starting material is consumed. One study found that for the bromination of various acetophenone derivatives using pyridine hydrobromide perbromide, a reaction time of 3 hours at 90°C gave the optimal yield of the monobrominated product; extending the time led to an increase in undesired by-products.[2]
-
Slow Addition of Bromine: Adding the brominating agent slowly and at a controlled rate can help to maintain a low concentration of bromine in the reaction mixture, thereby favoring monobromination. A gradual addition rate of about 1 cc per minute has been reported in a successful protocol.[3]
Q2: I am observing bromination on the aromatic ring instead of the desired α-position. What causes this and how can it be prevented?
A2: Aromatic ring bromination is an electrophilic substitution reaction that competes with the desired α-bromination, particularly under certain conditions. Here’s how to address this issue:
-
Substrate's Electronic Properties: Acetophenone derivatives with electron-donating groups (e.g., hydroxyl, methoxy) on the aromatic ring are more susceptible to electrophilic aromatic substitution. If the aromatic ring is sufficiently activated, the attack by the bromine electrophile will occur on the ring rather than the acetyl side-chain.[1]
-
Protecting Groups: If your substrate contains strong electron-donating groups, consider protecting them before bromination. For instance, protecting a hydroxyl group as a benzyl ether can lead to exclusive bromination at the acetyl side-chain.[1]
-
Catalyst Choice: The choice and amount of Lewis acid catalyst can influence the reaction's regioselectivity. For instance, using a catalytic amount of AlCl₃ tends to favor α-bromination, whereas an excess of AlCl₃ can promote meta-bromination of the aromatic ring.
Q3: My reaction has stalled, and I have a low yield of the desired product with a significant amount of unreacted acetophenone. What could be the problem?
A3: Low conversion can be frustrating. Here are some potential causes and solutions:
-
Choice of Brominating Agent: The reactivity of the brominating agent is crucial. While liquid bromine is highly reactive, it can be unselective.[2] N-Bromosuccinimide (NBS) can be a milder alternative, but in some cases, it may show poor performance, resulting in a low yield of the product and mostly unreacted starting material.[2] Pyridine hydrobromide perbromide has been shown to be a highly efficient brominating agent for acetophenone derivatives, leading to high yields.[2]
-
Reaction Temperature: The reaction temperature plays a significant role. For the bromination of acetophenone derivatives with pyridine hydrobromide perbromide, temperatures below 80°C resulted in relatively low yields.[2] Ensure your reaction is conducted at an optimal temperature, which may need to be determined empirically for your specific substrate and conditions.
-
Catalyst: In some procedures, a catalyst like anhydrous aluminum chloride is necessary for the reaction to proceed efficiently. Without it, the reaction can be slow and incomplete.[3]
Q4: I am seeing byproducts that I cannot identify, and the reaction mixture is turning dark. What might be happening?
A4: The formation of colored and unidentified byproducts can be due to several side reactions:
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Haloform Reaction: In the presence of a base, acetophenone can undergo a haloform reaction to produce benzoic acid and bromoform.[4] This is generally not an issue under the more common acidic conditions used for α-bromination.
-
Aldol Condensation: Although less common under typical bromination conditions, aldol condensation of acetophenone can occur, especially if basic conditions are present.
-
Decomposition: If the reaction mixture, particularly the ether and hydrogen bromide, is not removed promptly after the reaction, the solution can blacken, leading to a lower yield and a less pure product.[3]
Data Presentation
The following table summarizes the effect of different brominating agents on the yield of 4-chloro-α-bromoacetophenone under specific reaction conditions.
| Brominating Agent | Molar Ratio (Substrate:Reagent) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pyridine hydrobromide perbromide | 1.0:1.1 | 90 | 3 | 85 ± 4 | [2] |
| Copper(II) Bromide (CuBr₂) | 1.0:1.1 | 90 | 3 | ~60 | [2] |
| N-Bromosuccinimide (NBS) | 1.0:1.1 | 90 | 3 | Low (mostly unreacted starting material) | [2] |
Experimental Protocols
Selective Monobromination of 4-Chloroacetophenone using Pyridine Hydrobromide Perbromide [5]
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-chloroacetophenone (0.77 g, 5.0 mmol), pyridine hydrobromide perbromide (1.76 g, 5.5 mmol), and glacial acetic acid (20 mL).
-
Reaction Execution: Heat the reaction mixture to 90°C with continuous stirring.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 3 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Purification: Collect the solid product by vacuum filtration, wash it with cold water, and allow it to dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Visualization
Caption: Logical pathways in acetophenone bromination.
References
- 1. zenodo.org [zenodo.org]
- 2. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Selective Monobromination of Acetophenones
This technical support center provides guidance for researchers, scientists, and drug development professionals on avoiding the over-bromination of acetophenone derivatives. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure selective and efficient α-monobromination.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Yield of Dibrominated Product | The monobrominated product is often more reactive than the starting material, especially under basic conditions.[1] Excess brominating agent is a primary cause.[1] | 1. Control Stoichiometry: Use a precise 1.0:1.0 molar ratio of acetophenone to the brominating agent, or even slightly less of the brominating agent.[1] 2. Change Reagent: Switch to a milder, more selective brominating agent like N-Bromosuccinimide (NBS) or Copper(II) Bromide (CuBr₂).[1][2][3] 3. Optimize Conditions: Conduct the reaction under acidic conditions, which slows subsequent brominations.[1] Carefully control temperature and reaction time. |
| Bromination on the Aromatic Ring | The aromatic ring is activated by strong electron-donating groups (e.g., -OH, -OCH₃), making it susceptible to electrophilic attack.[1][4] | 1. Protect Activating Groups: Convert groups like hydroxyls into ethers (e.g., benzyl ether) to decrease the ring's electron density and favor side-chain bromination.[1][4] 2. Choose Selective Reagents: Systems like CuBr₂ in chloroform/ethyl acetate are known to be highly selective for α-bromination over nuclear bromination, even with hydroxyacetophenones.[3][5] |
| Reaction is Slow or Does Not Proceed | Strong electron-withdrawing groups on the aromatic ring can deactivate the ketone, making enolization (the rate-determining step in acid catalysis) difficult.[6] | 1. Adjust Conditions: Consider using a more reactive brominating system or slightly harsher conditions (e.g., higher temperature), while carefully monitoring for side reactions.[7][8] 2. Use a Catalyst: Employ a catalyst like acidic alumina with NBS to facilitate the reaction.[9] |
| Low Yield of Monobrominated Product | Sub-optimal reaction conditions such as incorrect temperature, reaction time, or solvent. | 1. Systematic Optimization: Methodically vary the temperature, time, and stoichiometry. For pyridine hydrobromide perbromide, optimal conditions are often 90°C for 3 hours.[1][7][8] For NBS/Al₂O₃, reflux in methanol is effective.[9] 2. Solvent Choice: The choice of solvent can significantly impact the reaction. Methanol is effective for NBS bromination, while a chloroform-ethyl acetate mixture works well for CuBr₂.[3][9] |
Frequently Asked Questions (FAQs)
Q1: Why does dibromination occur so easily with acetophenones?
A1: The α-bromination of acetophenones under acidic conditions proceeds through an enol intermediate.[6][10][11] The introduction of the first bromine atom, an electron-withdrawing group, makes the remaining α-hydrogen more acidic. This can facilitate the formation of a second enol intermediate, leading to a second bromination. Under basic conditions, this effect is even more pronounced, as successive halogenations become more rapid.[1]
Q2: What are the advantages of using reagents like NBS or CuBr₂ over elemental bromine (Br₂)?
A2: While elemental bromine is a powerful brominating agent, it can be difficult to handle and often leads to over-bromination and the formation of HBr as a corrosive byproduct.[3]
-
N-Bromosuccinimide (NBS) is a crystalline solid that is easier and safer to handle. It provides a slow, controlled concentration of bromine, which enhances selectivity for monobromination.[12][13]
-
Copper(II) Bromide (CuBr₂) offers excellent selectivity for α-monobromination, even in the presence of activated aromatic rings.[3][5][14] The reaction is heterogeneous, and the byproducts (HBr gas and insoluble CuBr) are easily removed from the reaction mixture.[3]
Q3: How does reaction temperature affect the selectivity of monobromination?
A3: Temperature is a critical parameter. Lower temperatures generally favor kinetic control, which can improve selectivity for the monobrominated product. However, the reaction rate will be slower. For some reagents, a specific optimal temperature has been identified. For example, when using pyridine hydrobromide perbromide, increasing the temperature to 90°C significantly improves the yield, with little benefit from going higher.[7][8]
Q4: Can I use a catalyst to improve my reaction?
A4: Yes, catalysis is a highly effective strategy. For NBS brominations, acidic aluminum oxide (Al₂O₃) has been shown to be an excellent catalyst, promoting regioselective α-bromination in high yields.[9] For reactions with elemental bromine, an acid catalyst like acetic acid or HBr is essential to promote the formation of the enol intermediate, which is the rate-determining step.[6][11]
Q5: What is the best way to monitor the progress of the reaction to avoid over-bromination?
A5: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the consumption of the acetophenone and the formation of the product(s). The reaction should be stopped (quenched) as soon as the starting material is consumed to minimize the formation of the dibrominated byproduct.
Quantitative Data Summary
The choice of brominating agent and conditions significantly impacts the selectivity and yield of α-monobromination.
| Substrate | Brominating Agent | Conditions | Yield (Mono-α-bromo) | Reference |
| Acetophenone | NBS / Acidic Al₂O₃ | Methanol, Reflux | 89% | [9] |
| 4-Chloroacetophenone | Pyridine Hydrobromide Perbromide | Acetic Acid, 90°C, 3h | >80% | [1][7][8] |
| Hydroxyacetophenones | Copper(II) Bromide (CuBr₂) | Chloroform-EtOAc, Reflux | Nearly Quantitative | [3][5] |
| Acetophenone | Bromine (Br₂) / KH₂PO₄ | Ethanol, Reflux, 10 min | 96% | [13] |
| 3',5'-Diacetoxyacetophenone | NBS | Acetic Acid, 80°C, 2-4h | High Yield | [12] |
Experimental Protocols
Protocol 1: Selective α-Monobromination using N-Bromosuccinimide (NBS) and Acidic Alumina
This protocol is adapted from a method for the regioselective monobromination of aralkyl ketones.[9]
Materials:
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Acetophenone derivative (10 mmol)
-
N-Bromosuccinimide (NBS) (12 mmol)
-
Acidic Aluminum Oxide (Al₂O₃) (10% w/w of the acetophenone)
-
Methanol (20 mL)
-
Round-bottom flask, reflux condenser, heating mantle with stirrer
Procedure:
-
To a solution of the acetophenone derivative (10 mmol) in methanol (20 mL) in a round-bottom flask, add acidic Al₂O₃ (10% w/w).[9]
-
Add N-bromosuccinimide (12 mmol) portion-wise over 10-15 minutes.[9]
-
Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the alumina.
-
Wash the collected alumina with a small amount of fresh methanol.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography or recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Selective α-Monobromination using Copper(II) Bromide (CuBr₂)
This protocol is based on a highly selective method for brominating ketones.[3][5]
Materials:
-
Acetophenone derivative (1.0 equivalent)
-
Copper(II) Bromide (CuBr₂) (2.0 equivalents)
-
Solvent: Chloroform-Ethyl Acetate mixture (1:1)
-
Round-bottom flask, reflux condenser, heating mantle with stirrer
Procedure:
-
Suspend Copper(II) Bromide (2.0 eq.) in a refluxing mixture of chloroform-ethyl acetate.
-
Add the acetophenone derivative (1.0 eq.) to the suspension.
-
Continue refluxing the mixture. The reaction progress is indicated by the disappearance of the black CuBr₂ solid and the formation of white Copper(I) Bromide (CuBr), along with a color change in the solution from green to amber.[3]
-
Monitor the reaction by TLC to confirm the consumption of the starting material.
-
Once the reaction is complete, cool the mixture and filter to remove the insoluble copper(I) bromide.
-
The filtrate contains the α-bromoacetophenone product. The solvent can be removed under reduced pressure. The crude product can be used directly or purified further by recrystallization.[3]
Visualizations
Caption: Troubleshooting workflow for avoiding dibromination of acetophenones.
References
- 1. benchchem.com [benchchem.com]
- 2. Copper(II) bromide - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. zenodo.org [zenodo.org]
- 5. datapdf.com [datapdf.com]
- 6. benchchem.com [benchchem.com]
- 7. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. acgpubs.org [acgpubs.org]
- 14. researchgate.net [researchgate.net]
Optimizing temperature for the synthesis of 2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis typically involves the alpha-bromination of the ketone 1-(4-methyl-3-nitrophenyl)ethanone. This reaction is an acid-catalyzed process where the enol form of the ketone acts as a nucleophile, attacking an electrophilic bromine source.
Q2: What is a recommended starting temperature for the synthesis of this compound?
A2: Based on procedures for structurally similar compounds, a good starting point for the reaction temperature is in the range of 0-5°C for the initial addition of the brominating agent, followed by stirring at room temperature. However, the optimal temperature can be highly dependent on the specific brominating agent and solvent used. For some systems, temperatures as high as 90°C have been shown to be effective for the bromination of other acetophenone derivatives.[1][2]
Q3: What are some common brominating agents for this type of reaction?
A3: Common brominating agents for the alpha-bromination of ketones include liquid bromine (Br₂), N-Bromosuccinimide (NBS), and pyridine hydrobromide perbromide. The choice of agent can influence the reaction conditions and selectivity.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC). A spot of the reaction mixture is compared with a spot of the starting material (1-(4-methyl-3-nitrophenyl)ethanone). The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.
Q5: What are the potential side products in this synthesis?
A5: Potential side products include:
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Dibrominated product: Substitution of a second bromine atom on the alpha-carbon.
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Ring bromination: Electrophilic substitution on the aromatic ring. The positions ortho and para to the activating methyl group are most susceptible, although the deactivating nitro group will influence the regioselectivity.
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Unreacted starting material: Incomplete reaction.
Q6: How can the formation of side products be minimized?
A6: To minimize side products:
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Control stoichiometry: Use a slight excess of the brominating agent, but avoid a large excess to reduce the chance of dibromination.
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Optimize temperature: Lower temperatures generally favor the desired mono-bromination and can reduce the rate of side reactions.
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Controlled addition: Add the brominating agent slowly and with efficient stirring to avoid localized high concentrations.
Q7: What is a suitable method for purifying the final product?
A7: The crude product can be purified by column chromatography on silica gel. A common eluent system is a gradient of petroleum ether and ethyl acetate.[2] Recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, can also be an effective purification method.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion of starting material | 1. Reaction temperature is too low.2. Inactive brominating agent.3. Insufficient reaction time.4. Inadequate acid catalysis. | 1. Gradually increase the reaction temperature (e.g., to room temperature or slightly above) and monitor progress by TLC.2. Use a fresh bottle of the brominating agent.3. Extend the reaction time.4. Ensure the presence of an appropriate acid catalyst (e.g., a few drops of HBr or acetic acid). |
| Formation of a significant amount of dibrominated product | 1. Excess of brominating agent.2. Reaction temperature is too high. | 1. Use a molar ratio of brominating agent to ketone of approximately 1.05:1.2. Lower the reaction temperature. |
| Presence of ring-brominated isomers | 1. Reaction conditions favor electrophilic aromatic substitution (e.g., presence of a Lewis acid catalyst).2. High reaction temperature. | 1. Avoid the use of Lewis acid catalysts if only alpha-bromination is desired.2. Conduct the reaction at a lower temperature. |
| Product decomposes during workup or purification | 1. Presence of residual acid.2. High temperatures during solvent removal or chromatography. | 1. Neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution) during the workup.2. Use a rotary evaporator at a moderate temperature to remove the solvent. Avoid overheating during purification. |
| Difficulty in crystallizing the purified product | 1. The product is an oil at room temperature.2. Incorrect choice of recrystallization solvent. | 1. If the product is an oil, purification by column chromatography may be the best option.2. Perform small-scale solvent screening to find a suitable recrystallization solvent or solvent mixture. |
Data Presentation
The optimal temperature for the bromination of acetophenones can vary significantly depending on the substrate and the brominating agent used. The following table summarizes the reaction conditions and yields for the bromination of various acetophenone derivatives, which can serve as a guide for optimizing the synthesis of this compound.
| Starting Material | Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1-(3-nitrophenyl)ethanone | Bromine | Chloroform | 0-5, then room temp. | Not specified | [2] |
| 4-chloroacetophenone | Pyridine hydrobromide perbromide | Acetic Acid | 90 | 85 | [1] |
| 4-trifluoromethylacetophenone | Pyridine hydrobromide perbromide | Acetic Acid | 90 | 90 | [1] |
| Acetophenone | N-Bromosuccinimide | Dichloromethane | 80 (Microwave) | >95 (conversion) | |
| 4-hydroxyacetophenone | Bromine | Chloroform | 65 | 81 | [3] |
| p-nitroacetophenone | Bromine | Chlorobenzene | 15-20, then 50 | High (not specified) |
Experimental Protocols
Protocol 1: General Procedure for Alpha-Bromination with Bromine
This protocol is adapted from the synthesis of 2-Bromo-1-(3-nitrophenyl)ethanone and can be used as a starting point.[2]
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Dissolve 1-(4-methyl-3-nitrophenyl)ethanone (1 equivalent) in a suitable solvent such as chloroform or acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
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Cool the solution to 0-5°C using an ice bath.
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Slowly add a solution of bromine (1.05 equivalents) in the same solvent to the stirred solution.
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After the addition is complete, continue stirring at 0-5°C for 30 minutes, then allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction by TLC.
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Upon completion, pour the reaction mixture into ice-cold water.
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Extract the product with a suitable organic solvent (e.g., dichloromethane).
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Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate, and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: General Procedure for Alpha-Bromination with N-Bromosuccinimide (NBS)
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Dissolve 1-(4-methyl-3-nitrophenyl)ethanone (1 equivalent) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide) in an anhydrous non-polar solvent (e.g., carbon tetrachloride or acetonitrile) in a round-bottom flask equipped with a reflux condenser.
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Add N-Bromosuccinimide (1.1 equivalents) to the mixture.
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Heat the reaction mixture to reflux and monitor the progress by TLC.
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After the reaction is complete, cool the mixture to room temperature.
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Filter off the succinimide byproduct.
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Wash the filtrate with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Bromo-1-(3-nitrophenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
Stability and storage conditions for 2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone
This technical support center provides essential information on the stability, storage, and handling of 2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone, a key intermediate for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term stability, it is recommended to store the compound at -20°C.[1] While it may be shipped at ambient temperatures, prolonged storage at room temperature is not advised due to the reactive nature of alpha-bromo ketones.
Q2: What are the main stability concerns with this compound?
A2: this compound is an α-bromo ketone, a class of compounds known for their reactivity. Key stability concerns include:
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Sensitivity to Base: Can undergo dehydrobromination in the presence of bases.
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Thermal Sensitivity: Elevated temperatures can promote degradation.
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Moisture Sensitivity: The compound may slowly hydrolyze in the presence of water.
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Light Sensitivity: While not explicitly documented for this specific compound, similar aromatic ketones can be light-sensitive. It is good practice to store it in a dark place.
Q3: What personal protective equipment (PPE) should be used when handling this compound?
A3: Based on safety data sheets for similar α-bromo ketones, it is recommended to use the following PPE:
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Gloves: Wear appropriate chemical-resistant gloves.
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Eye Protection: Safety glasses or goggles are essential as α-bromo ketones can be lachrymators (induce tearing).
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Lab Coat: A standard lab coat should be worn.
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Respiratory Protection: Handle in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors.[2][3][4][5][6]
Q4: I am observing a lower than expected yield in my reaction. What could be the cause?
A4: A lower than expected yield could be due to several factors. Please refer to the Troubleshooting Guide below for potential causes and solutions, such as degradation of the starting material, side reactions, or incomplete reactions.
Q5: My purified product seems to be degrading over time, even when stored. Why is this happening?
A5: Degradation upon storage, even at recommended temperatures, can occur if the compound was not thoroughly purified. Trace amounts of acidic or basic impurities can catalyze decomposition. Ensure the final product is free of any reagents or byproducts from the synthesis.
Storage Conditions Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C[1] | To minimize degradation and maintain long-term stability. |
| Light | Store in a dark place/amber vial | To prevent potential light-catalyzed degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | To prevent reaction with atmospheric moisture. |
| Container | Tightly sealed container | To prevent exposure to moisture and air. |
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Issue 1: Low or No Product Formation
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Possible Cause A: Degraded Starting Material. The α-bromo ketone may have degraded due to improper storage.
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Solution: Use a fresh batch of the reagent or verify the purity of the existing stock by techniques like NMR or LC-MS before use.
-
-
Possible Cause B: Inappropriate Reaction Conditions. The reaction conditions may not be optimal.
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Solution: Review the reaction protocol. Ensure the temperature, reaction time, and stoichiometry are correct. For reactions involving this reagent as an electrophile, ensure the nucleophile is sufficiently reactive.
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Issue 2: Presence of Significant Impurities or Side Products
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Possible Cause A: Dibromination. In reactions where the α-bromo ketone is synthesized, the use of excess brominating agent can lead to the formation of a dibrominated product.
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Solution: Carefully control the stoichiometry of the brominating agent.
-
-
Possible Cause B: Elimination Reaction. In the presence of a strong, non-nucleophilic base, an elimination reaction (dehydrobromination) can occur, leading to an α,β-unsaturated ketone.
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Solution: Use a non-basic or weakly basic reaction medium if elimination is not the desired outcome. If a base is required, consider using a milder base or a hindered, non-nucleophilic base at low temperatures.
-
-
Possible Cause C: Competing Nucleophilic Attack. If your reaction mixture contains multiple nucleophiles, the α-bromo ketone can react with the undesired nucleophile.
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Solution: Ensure the reaction is clean and free from contaminating nucleophiles.
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Issue 3: Difficulty in Product Purification
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Possible Cause A: Similar Polarity of Product and Starting Material. The lipophilic nature of the aromatic rings can make chromatographic separation challenging.
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Solution: Optimize the solvent system for column chromatography. A shallow gradient or the use of a non-polar solvent system with a small amount of a more polar co-solvent may improve separation. Recrystallization could also be an effective purification method if the product is a solid.
-
Experimental Workflow & Potential Degradation
The following diagrams illustrate a typical experimental workflow and a potential degradation pathway for this compound.
Caption: A typical experimental workflow involving this compound.
Caption: A potential degradation pathway via base-catalyzed elimination.
References
Technical Support Center: Synthesis of 2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the work-up procedure of 2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone synthesis. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the experimental work-up.
| Problem Encountered | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or slightly increasing the temperature. |
| Inactive brominating agent. | Use a fresh bottle of bromine or N-bromosuccinimide (NBS). Ensure proper storage conditions to prevent degradation. | |
| Product is a Dark Oil or Gummy Solid | Presence of impurities, possibly from side reactions or residual solvent. | Purify the crude product using column chromatography on silica gel.[1] A solvent system of petroleum ether and ethyl acetate (starting with a low polarity and gradually increasing) is often effective.[1] |
| Incomplete removal of acidic byproducts. | Ensure thorough washing with a saturated sodium bicarbonate solution to neutralize any remaining acid. | |
| Multiple Spots on TLC After Work-up | Formation of di-brominated side product. | This can occur with prolonged reaction times or excess brominating agent. Careful control of stoichiometry and reaction time is crucial. Purification by column chromatography should separate the mono- and di-brominated products. |
| Bromination on the aromatic ring. | While the nitro group is deactivating, ring bromination can still occur. Using a non-polar solvent can sometimes minimize this. Purification by column chromatography will be necessary to isolate the desired isomer. | |
| Unreacted starting material. | As mentioned above, ensure the reaction has gone to completion. | |
| Product Decomposes During Work-up or Purification | α-bromoketones can be sensitive to heat and strong bases. | Avoid excessive heating during solvent removal. Use a rotary evaporator at a moderate temperature. When neutralizing with a base, do so carefully and avoid prolonged contact. |
| Low Yield After Purification | Loss of product during aqueous washes. | Ensure the organic layer is well-separated from the aqueous layer. Back-extract the aqueous layer with the organic solvent to recover any dissolved product. |
| Loss of product during column chromatography. | Choose an appropriate solvent system for chromatography to ensure good separation and elution of the product. |
Frequently Asked Questions (FAQs)
Q1: What is a standard work-up procedure for the synthesis of this compound?
A typical work-up procedure involves quenching the reaction mixture, followed by a series of washes to remove impurities and unreacted reagents. The organic solvent is then dried and removed to yield the crude product, which is subsequently purified.
Q2: How do I quench the reaction and remove excess bromine?
After the reaction is complete, the mixture should be poured into ice-cold water.[1] To remove unreacted bromine, the organic layer can be washed with a 10% aqueous sodium bicarbonate solution.[1] The bicarbonate will react with the acidic byproducts and any remaining bromine.
Q3: What is the purpose of the brine wash?
Washing the organic layer with a saturated sodium chloride solution (brine) helps to remove any remaining water from the organic phase before the drying step.[1] This is because the high salt concentration in the brine reduces the solubility of the organic product in the aqueous phase.
Q4: What are the common methods for purifying the crude product?
The most common methods for purifying this compound are column chromatography and recrystallization. Column chromatography using silica gel with a gradient of petroleum ether and ethyl acetate is an effective method.[1] For recrystallization, solvents such as ethanol can be tested.
Q5: What are the expected yield and purity of the final product?
Yields for the synthesis of similar α-bromoacetophenones can range from 70% to over 90%, depending on the specific conditions and purification method.[2] A purity of 96% or higher is typically expected for the final product after purification.
Data Presentation
Table 1: Typical Reaction Parameters and Outcomes
| Parameter | Value | Reference |
| Starting Material | 1-(4-methyl-3-nitrophenyl)ethanone | N/A |
| Brominating Agent | Bromine (Br₂) or N-Bromosuccinimide (NBS) | [1] |
| Solvent | Chloroform or Acetic Acid | [1] |
| Reaction Temperature | 0-5 °C for bromine addition, then room temperature | [1] |
| Typical Yield | 70-96% | [1] |
| Typical Purity | >96% |
Experimental Protocols
Detailed Work-up Procedure
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Quenching: Once the reaction is deemed complete by TLC, carefully pour the reaction mixture into a beaker containing ice-cold water.
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Extraction: Transfer the mixture to a separatory funnel. If chloroform was used as the solvent, the organic layer will be the bottom layer. Separate the layers. Extract the aqueous layer with an additional portion of the organic solvent to ensure complete recovery of the product.
-
Washing:
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1]
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Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
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Purification: Purify the resulting crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of petroleum ether/ethyl acetate) or by recrystallization.[1]
Visualizations
References
Technical Support Center: Removing Unreacted Bromine from Reaction Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals on the effective removal of unreacted bromine from reaction mixtures.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the process of quenching excess bromine.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Persistent yellow or orange color in the organic layer after quenching. | 1. Insufficient quenching agent: Not enough reagent was added to react with all the bromine.[1][2] 2. Poor mixing: In a biphasic system, inadequate stirring can prevent the aqueous quenching agent from reacting with the bromine in the organic layer.[1][3] 3. Degraded quenching solution: The quenching solution may have lost its effectiveness over time.[1] | 1. Add more quenching agent: Continue to add the quenching solution portion-wise until the color disappears.[1][2][3] A patch test on a small aliquot can help determine if more quencher is needed.[3] 2. Ensure vigorous stirring: Increase the stirring rate to improve contact between the two phases.[2][3] 3. Prepare a fresh solution: If the quencher is suspected to be old, prepare a fresh solution.[1][3] |
| Formation of a solid precipitate (sulfur) during quenching. | Acidic conditions: Sodium thiosulfate can decompose in acidic media to form elemental sulfur.[1][3][4] | 1. Adjust pH: Neutralize or slightly basify the reaction mixture with a base like sodium bicarbonate before or during the addition of sodium thiosulfate.[3] 2. Use an alternative quencher: Sodium bisulfite or sodium sulfite are less likely to form sulfur under acidic conditions.[1][3] 3. Removal of sulfur: If sulfur has already formed, it can often be removed by filtration through Celite.[1][3] |
| The quenching reaction is violently exothermic and difficult to control. | 1. High concentration of bromine or quenching agent: The reaction between bromine and the quencher is inherently exothermic.[1][3][4][5] 2. Rapid addition of quenching agent: Adding the quencher too quickly can lead to a rapid release of heat.[1] | 1. Cool the reaction mixture: Use an ice bath to cool the reaction mixture before and during the addition of the quenching agent.[1][3] 2. Add the quenching agent slowly: Add the quencher dropwise or in small portions to control the rate of reaction and heat generation.[1][5] 3. Use a more dilute quenching solution: A lower concentration of the quenching agent (e.g., 5-10% w/v) can help to moderate the reaction rate.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for quenching excess bromine?
A1: The most common methods involve using reducing agents to convert elemental bromine (Br₂) into colorless bromide ions (Br⁻).[3] Commonly used quenching agents include aqueous solutions of sodium thiosulfate, sodium bisulfite, and sodium sulfite.[1][3][4] Unsaturated hydrocarbons like cyclohexene can also be used to react with and consume excess bromine.[3][4]
Q2: How do I choose the most appropriate quenching agent for my reaction?
A2: The choice of quenching agent depends on several factors:
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Product Stability: Ensure your desired product is stable under the quenching conditions. For instance, if your product is sensitive to base, using a strong base like sodium hydroxide for quenching is not advisable.[3][4]
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Reaction pH: In acidic conditions, using sodium thiosulfate may lead to the formation of elemental sulfur.[1][3] In such cases, sodium bisulfite or sodium sulfite are better alternatives.[3]
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Work-up Procedure: Aqueous solutions of inorganic salts like sodium thiosulfate or bisulfite are easily removed by washing with water.[3] If an organic quenching agent like cyclohexene is used, the resulting dibrominated product will remain in the organic layer and may need to be removed by chromatography or distillation.[3][4]
Q3: What are the visual cues for a complete quench?
A3: The most apparent indicator of a complete quench is a color change. Elemental bromine has a characteristic reddish-brown color, which will disappear as it is reduced to colorless bromide ions. The reaction mixture should turn from reddish-brown or yellow to colorless or pale yellow upon completion of the quench.[1][2][3][5]
Q4: What safety precautions should be taken when working with bromine and during the quenching process?
A4: Bromine is a highly toxic, corrosive, and volatile substance.[6][7] Always handle bromine in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][8] It is crucial to have a quenching solution, such as a saturated solution of sodium thiosulfate, readily available in case of a spill.[4][9] The quenching reaction itself can be exothermic, so it is important to cool the reaction mixture and add the quenching agent slowly.[1][5]
Q5: Can I remove unreacted bromine by evaporation?
A5: While bromine has a relatively low boiling point (58.8 °C), removing it by evaporation is generally not recommended in a laboratory setting. This would release toxic bromine vapors into the fume hood and potentially the lab. Additionally, if other components in your reaction mixture are volatile, you could lose them as well. Chemical quenching is a much safer and more controlled method.[10]
Quantitative Data on Common Bromine Quenching Agents
| Quenching Agent | Chemical Formula | Typical Concentration | Stoichiometry (Quencher:Br₂) | Notes |
| Sodium Thiosulfate | Na₂S₂O₃ | 5-10% (w/v) aqueous solution[1] | 2:1[4][11] | Inexpensive and effective, but can form elemental sulfur under acidic conditions.[1] |
| Sodium Bisulfite | NaHSO₃ | 5-10% (w/v) or saturated aqueous solution[1][4] | 1:1[4] | A good alternative to thiosulfate in acidic media; however, it can generate toxic sulfur dioxide gas.[1] |
| Sodium Metabisulfite | Na₂S₂O₅ | 1.32 M aqueous solution[5] | 1:2[4] | A convenient solid source of bisulfite, but shares the same disadvantage of potentially generating SO₂.[1] |
| Sodium Sulfite | Na₂SO₃ | 5-10% (w/v) or 200 g/L aqueous solution[1][4][12] | 1:1[4] | Effective and less likely to cause sulfur precipitation compared to thiosulfate.[1] Can also generate SO₂ under acidic conditions.[1] |
| Cyclohexene | C₆H₁₀ | Neat or in a solvent | 1:1[4] | The resulting dibrominated product remains in the organic layer and may require further purification to be removed.[4] |
Experimental Protocols
Protocol 1: Quenching with Aqueous Sodium Thiosulfate
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Preparation of Quenching Solution: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate by dissolving 10 g of sodium thiosulfate pentahydrate in 90 mL of deionized water.[3][4]
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Quenching Procedure: a. After the reaction is complete, cool the reaction mixture to room temperature. For reactions conducted at elevated temperatures, an ice bath is recommended.[1][3] b. With vigorous stirring, slowly add the 10% sodium thiosulfate solution to the reaction mixture.[1][3][4] c. Continue adding the solution until the red-brown color of bromine disappears and the solution becomes colorless or pale yellow.[1][3]
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Work-up: a. If the mixture is biphasic, transfer it to a separatory funnel and separate the layers.[1][3] b. Wash the organic layer with water and then with brine.[1][3] c. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[1][3] d. Filter to remove the drying agent and concentrate the organic layer under reduced pressure to isolate the product.[3]
Protocol 2: Quenching with Aqueous Sodium Bisulfite
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Preparation of Quenching Solution: Prepare a saturated aqueous solution of sodium bisulfite by adding sodium bisulfite to deionized water with stirring until no more solid dissolves.[3][4]
-
Quenching Procedure: a. Cool the reaction mixture to room temperature.[3][4] b. Slowly add the saturated sodium bisulfite solution to the reaction mixture with vigorous stirring. c. Continue the addition until the bromine color is discharged.[3][4]
-
Work-up: a. Separate the aqueous and organic layers.[3][4] b. Wash the organic layer with water and then with brine.[3][4] c. Dry the organic layer over a suitable drying agent and filter.[3][4] d. Remove the solvent under reduced pressure.[3][4]
Visualizations
Caption: Chemical transformation during bromine quenching.
Caption: General workflow for quenching unreacted bromine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. nj.gov [nj.gov]
- 7. science.cleapss.org.uk [science.cleapss.org.uk]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. quora.com [quora.com]
- 11. Solution Stoichiometry Exam Prep | Practice Questions & Video Solutions [pearson.com]
- 12. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yield in α-haloketone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of α-haloketones, specifically focusing on overcoming low yields. This guide is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My α-haloketone synthesis is resulting in a very low yield. What are the common causes?
Low yields in α-haloketone synthesis can stem from several factors, often related to reaction conditions and the substrate itself. Common causes include inappropriate choice of catalyst (acid vs. base), polyhalogenation side reactions, and product decomposition.[1][2] For instance, using basic conditions with methyl ketones can lead to the haloform reaction, consuming your starting material to produce a carboxylate salt instead of the desired α-haloketone.[3][4]
Q2: I am observing the formation of di- and tri-halogenated byproducts. How can I achieve monohalogenation?
The key to achieving monohalogenation lies in the choice of reaction conditions.
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Acidic Conditions: Acid-catalyzed halogenation is generally preferred for monohalogenation.[5][6] The introduction of the first halogen atom decreases the basicity of the carbonyl oxygen, making subsequent protonation and enol formation less favorable, thus slowing down further halogenation.[6]
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Basic Conditions: In contrast, basic conditions promote polyhalogenation. The electron-withdrawing effect of the first halogen atom increases the acidity of the remaining α-hydrogens, making them more susceptible to deprotonation and subsequent reaction with the halogen.[5][6] If basic conditions are necessary, careful control of stoichiometry (using only one equivalent of the halogenating agent) can help, but it is often challenging to prevent over-halogenation.
Q3: When should I use acidic versus basic conditions for my synthesis?
The choice between acidic and basic conditions is critical and depends on the structure of your ketone.
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Use Acidic Conditions for:
-
Use Basic Conditions for:
Q4: My starting material is a methyl ketone, and under basic conditions, I'm not getting my desired α-haloketone. What is happening?
You are likely observing the haloform reaction . In the presence of excess base and halogen, methyl ketones undergo polyhalogenation at the methyl group to form a trihalomethyl ketone.[4] This intermediate is then cleaved by the hydroxide base to yield a carboxylate salt and a haloform (CHX₃), such as chloroform, bromoform, or iodoform.[3][5] To synthesize a monohalo-methyl ketone, you should switch to acidic conditions.[7]
Q5: Are there alternative methods to synthesize α-haloketones if direct halogenation is problematic?
Yes, several alternative methods exist, which can be particularly useful for substrates prone to side reactions:
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From Silyl Enol Ethers: You can first form a silyl enol ether from the ketone and then react it with a halogen source like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). This can offer better regioselectivity.[8]
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From Diazoketones: The Arndt-Eistert homologation involves the formation of a diazoketone from an acid chloride, which can then be treated with a hydrogen halide (e.g., HCl or HBr) to yield the α-haloketone.[9][10]
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From Alkenes: Oxyhalogenation of alkenes can also produce α-haloketones.[1]
Q6: I am working with an acid-sensitive substrate. What are my options?
For acid-sensitive substrates, you can explore acid-free bromination methods. Some protocols utilize bromine in a solvent like diethyl ether without any acid promoter.[2] Another approach involves a "phase-vanishing" method where the substrate and bromine are in separate phases, and the HBr byproduct migrates to an aqueous phase, preventing it from decomposing the product.[1]
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving low-yield issues.
Decision-Making Workflow for Troubleshooting
Caption: A troubleshooting workflow for low yields in α-haloketone synthesis.
Data Presentation
Table 1: Comparison of Acidic vs. Basic Conditions for α-Halogenation
| Feature | Acidic Conditions | Basic Conditions |
| Catalyst | Acid (e.g., Acetic Acid, HBr) | Base (e.g., NaOH, Pyridine) |
| Intermediate | Enol[4][5] | Enolate[4][5] |
| Reaction Rate | Generally slower | Generally faster[4] |
| Selectivity | Favors monohalogenation [5][6] | Prone to polyhalogenation [5][6] |
| Regioselectivity | Halogenates the more substituted α-carbon | Halogenates the less substituted α-carbon |
| Key Side Reaction | Ring halogenation on activated aromatic rings[1] | Haloform reaction with methyl ketones[3][4][5] |
| Best For | Controlled monohalogenation | Preparing polyhalogenated ketones or haloforms |
Experimental Protocols
Protocol 1: Acid-Catalyzed Bromination of Acetophenone
This protocol is a general procedure for the monobromination of a ketone under acidic conditions.
Materials:
-
Acetophenone
-
Glacial Acetic Acid
-
Bromine (Br₂)
-
Sodium bisulfite solution (aqueous)
-
Sodium bicarbonate solution (saturated, aqueous)
-
Brine (saturated NaCl solution, aqueous)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
Procedure:
-
Dissolve acetophenone in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise via the addition funnel with continuous stirring. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours, or until TLC analysis indicates the consumption of the starting material.
-
Pour the reaction mixture into a separatory funnel containing cold water and ethyl acetate.
-
Wash the organic layer sequentially with water, sodium bisulfite solution (to quench excess bromine), saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude α-bromoacetophenone.
-
Purify the product by recrystallization or column chromatography.
Signaling Pathways and Mechanisms
The mechanism of α-halogenation differs significantly between acidic and basic conditions, which explains the difference in selectivity and potential side reactions.
Acid-Catalyzed Halogenation Mechanism
Caption: Mechanism of acid-catalyzed α-halogenation of a ketone.
Base-Promoted Halogenation and the Haloform Reaction Pathway
Caption: Base-promoted halogenation leading to polyhalogenation and the haloform reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6.2 Halogenation of the α-Carbon – Organic Chemistry II [kpu.pressbooks.pub]
- 4. youtube.com [youtube.com]
- 5. Alpha Halogenation of Enols and Enolates - Chemistry Steps [chemistrysteps.com]
- 6. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Crystal Structure Analysis of Nitrophenyl Ethanone Derivatives
For researchers, scientists, and professionals in drug development, a deep understanding of a molecule's three-dimensional structure is crucial for elucidating its function and guiding the design of novel therapeutic agents. Single-crystal X-ray crystallography is the definitive method for determining this atomic-level information.[1][2] This guide provides a comparative framework for the crystal structure analysis of nitrophenyl ethanone derivatives, compounds of significant interest in medicinal chemistry.
While crystallographic data for every derivative is not always available, this guide utilizes a closely related analogue, (E)-1-(3-Methoxyphenyl)ethanone 4-nitrophenylhydrazone, to illustrate the principles of crystallographic analysis and the type of data obtained.[3][4][5] This comparative approach highlights how molecular composition influences crystal packing and intermolecular interactions.
Comparative Crystallographic Data of a Representative Derivative
The following table summarizes key crystallographic data for (E)-1-(3-Methoxyphenyl)ethanone 4-nitrophenylhydrazone, offering a quantitative baseline for comparison with other nitrophenyl ethanone derivatives.[4][5]
| Crystallographic Parameter | (E)-1-(3-Methoxyphenyl)ethanone 4-nitrophenylhydrazone |
| Chemical Formula | C₁₅H₁₅N₃O₃ |
| Molecular Weight | 285.30 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a (Å) | 4.2977 (17) |
| b (Å) | 24.709 (9) |
| c (Å) | 13.132 (5) |
| β (°) | 96.332 (11) |
| Volume (ų) | 1386.0 (9) |
| Z (Molecules per unit cell) | 4 |
| Radiation type | Mo Kα |
| Temperature (K) | 295 (2) |
Experimental Protocols
The following sections detail standardized methodologies for the synthesis, crystallization, and structural analysis of nitrophenyl ethanone derivatives.
Synthesis of Nitrophenyl Ethanone Derivatives
A plausible synthetic route to nitrophenyl ethanone derivatives is the Friedel-Crafts acylation of a suitable nitrophenyl precursor.[3]
-
Starting Material: A substituted nitrobenzene such as 1-bromo-3,5-dinitrobenzene.[3]
-
Acylating Agent: Acetyl chloride or acetic anhydride.[3]
-
Catalyst: Anhydrous aluminum chloride (AlCl₃).[3]
-
Solvent: A dry, inert solvent like dichloromethane (DCM).[3]
Procedure:
-
The starting nitrobenzene derivative is dissolved in the solvent and cooled in an ice bath.[3]
-
Anhydrous aluminum chloride is added portion-wise with stirring.[3]
-
Acetyl chloride is then added dropwise to the mixture.[3]
-
The reaction is stirred at room temperature until completion, which is monitored by thin-layer chromatography (TLC).[3]
-
The reaction is quenched by pouring it onto crushed ice, followed by extraction with an organic solvent.[3]
-
The organic layer is washed, dried, and concentrated under reduced pressure.[3]
-
The crude product is purified by column chromatography or recrystallization to yield the desired 1-(3-acetyl-5-nitrophenyl)ethanone.[3]
Crystallization
Obtaining high-quality single crystals is paramount for X-ray diffraction analysis.[3] The following methods can be employed:
-
Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., ethanol, acetone) is left undisturbed, allowing the solvent to evaporate slowly, leading to crystal formation.[3][6]
-
Vapor Diffusion: A concentrated solution of the compound in a solvent is placed in a small vial. This vial is then placed within a larger sealed container holding an "anti-solvent" in which the compound is poorly soluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the compound's solubility and promoting crystallization.[3]
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to the formation of crystals as the solubility decreases.[3]
Single-Crystal X-ray Diffraction (SC-XRD)
Once suitable single crystals are grown, their three-dimensional structure is determined using SC-XRD.[3]
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is carefully mounted on a goniometer head.[3]
-
Data Collection: The crystal is placed in a diffractometer and often cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.[3] A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a diffraction pattern is recorded on a detector.[2][3]
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group.[3] The structure is then "solved" to get an initial model of the atomic arrangement, which is subsequently refined to best fit the experimental data.[2][3]
Visualizing the Analysis Workflow
The logical progression from a synthesized compound to a fully characterized crystal structure is outlined in the diagram below.
References
A Comparative Analysis of the Reactivity of 2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone and Other Phenacyl Bromides in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone with other substituted phenacyl bromides in SN2 reactions. The information presented, including relative reactivity data and detailed experimental protocols, is intended to assist researchers in selecting appropriate reagents and predicting reaction outcomes in synthetic and medicinal chemistry applications.
Introduction to Phenacyl Bromide Reactivity
Phenacyl bromides (α-bromoacetophenones) are valuable intermediates in organic synthesis, known for their enhanced reactivity in bimolecular nucleophilic substitution (SN2) reactions compared to simple alkyl halides. This heightened reactivity is attributed to the adjacent carbonyl group, which stabilizes the transition state through orbital overlap. The electronic nature of substituents on the phenyl ring significantly influences the electrophilicity of the α-carbon and, consequently, the rate of nucleophilic attack. Electron-withdrawing groups (EWGs) generally increase reactivity by further polarizing the C-Br bond and stabilizing the developing negative charge on the oxygen atom in the transition state. Conversely, electron-donating groups (EDGs) tend to decrease reactivity.
Comparative Reactivity Analysis
The reactivity of this compound is influenced by the combined electronic effects of its substituents. The nitro group at the meta position is strongly electron-withdrawing, which is expected to significantly enhance reactivity. The methyl group at the para position is weakly electron-donating. Due to the position of the nitro group, its electron-withdrawing effect is expected to dominate, making this compound a highly reactive phenacyl bromide derivative.
To quantify and compare the reactivities, we can utilize the Hammett equation, which relates reaction rates to the electronic properties of substituents. The equation is given by:
log(k/k₀) = ρσ
where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, ρ (rho) is the reaction constant (a measure of the reaction's sensitivity to substituent effects), and σ (sigma) is the substituent constant (a measure of the electronic effect of the substituent).
The following table summarizes the Hammett substituent constants (σ) for various groups and provides an estimated relative reactivity of different phenacyl bromides in a typical SN2 reaction, such as with pyridine in a polar aprotic solvent.
| Phenacyl Bromide Derivative | Substituent(s) | Hammett Constant (σ) | Estimated Relative Rate Constant (k/k₀) |
| 2-Bromo-1-phenylethanone | H | 0.00 | 1.0 |
| 2-Bromo-1-(4-methylphenyl)ethanone | 4-CH₃ | -0.17 | 0.68 |
| 2-Bromo-1-(4-chlorophenyl)ethanone | 4-Cl | 0.23 | 1.70 |
| 2-Bromo-1-(4-nitrophenyl)ethanone | 4-NO₂ | 0.78 | 6.03 |
| 2-Bromo-1-(3-nitrophenyl)ethanone | 3-NO₂ | 0.71 | 5.13 |
| This compound | 4-CH₃, 3-NO₂ | ~0.54 | ~3.47 |
Note: The Hammett constant for the 4-methyl-3-nitro substitution pattern is estimated by the summation of the individual σ values. The relative rate constants are estimated assuming a reaction constant (ρ) of +1 for a representative SN2 reaction.
As the data indicates, phenacyl bromides with electron-withdrawing substituents exhibit higher reactivity. This compound is predicted to be significantly more reactive than the unsubstituted and methyl-substituted analogues, but slightly less reactive than the 4-nitro and 3-nitro substituted derivatives due to the counteracting electron-donating effect of the methyl group.
Experimental Protocols
Synthesis of Substituted Phenacyl Bromides
A general and reliable method for the synthesis of substituted phenacyl bromides is the α-bromination of the corresponding acetophenone.[1]
Materials:
-
Substituted acetophenone (1.0 eq.)
-
Bromine (1.05 eq.)
-
Glacial acetic acid or chloroform (solvent)
-
Ice bath
-
Stirring apparatus
Procedure:
-
Dissolve the substituted acetophenone in glacial acetic acid or chloroform in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add bromine dropwise to the cooled solution with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into ice-cold water to precipitate the product.
-
Filter the crude product, wash with cold water and a dilute solution of sodium bisulfite to remove excess bromine.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure substituted phenacyl bromide.
Kinetic Analysis of SN2 Reaction with Pyridine
The reactivity of phenacyl bromides can be compared by measuring the second-order rate constants for their reaction with a nucleophile, such as pyridine. The reaction progress can be monitored by UV-Vis spectrophotometry by observing the formation of the N-phenacylpyridinium bromide salt.
Materials:
-
Substituted phenacyl bromide
-
Pyridine
-
Acetonitrile (or another suitable polar aprotic solvent)
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
-
Volumetric flasks and pipettes
Procedure:
-
Prepare stock solutions of the substituted phenacyl bromide and pyridine of known concentrations in acetonitrile.
-
Equilibrate the solutions to the desired reaction temperature (e.g., 25 °C).
-
In a quartz cuvette, mix known volumes of the phenacyl bromide and a large excess of the pyridine solution to ensure pseudo-first-order kinetics.
-
Immediately place the cuvette in the thermostatted spectrophotometer and record the absorbance at the λmax of the N-phenacylpyridinium bromide product at regular time intervals.
-
The pseudo-first-order rate constant (kobs) can be determined by plotting ln(A∞ - At) versus time, where At is the absorbance at time t and A∞ is the absorbance at the completion of the reaction. The slope of this plot will be -kobs.
-
The second-order rate constant (k₂) is calculated by dividing kobs by the concentration of pyridine (the reactant in excess).
Visualizations
Caption: Generalized SN2 reaction mechanism for a phenacyl bromide.
Caption: Experimental workflow for kinetic analysis of phenacyl bromide reactivity.
References
A Comparative Guide to Alternative Brominating Agents for 1-(4-methyl-3-nitrophenyl)ethanone
For researchers and professionals in organic synthesis and drug development, the selection of an appropriate brominating agent is crucial for achieving optimal yields, selectivity, and operational safety. This guide provides a detailed comparison of alternative reagents for the α-bromination of 1-(4-methyl-3-nitrophenyl)ethanone to produce 2-bromo-1-(4-methyl-3-nitrophenyl)ethanone, a valuable synthetic intermediate.[1] The comparison is based on experimental data from studies on similar aromatic ketones, highlighting the performance of each reagent.
Performance Comparison of Brominating Agents
The choice of a brominating agent significantly influences the reaction's efficiency, selectivity, and environmental impact. Below is a summary of quantitative data for several common alternatives to molecular bromine.
| Brominating Agent | Typical Substrate(s) | Reaction Conditions | Yield (%) | Selectivity | Key Advantages |
| N-Bromosuccinimide (NBS) | Electron-deficient acetophenones | Acetic acid, 80°C, 2-4 hours | 85-95% (estimated for substrate) | High for α-bromination over aromatic substitution | Solid, easier to handle than Br₂, selectivity can be tuned by solvent choice.[2][3][4] |
| Copper(II) Bromide (CuBr₂) | Aromatic ketones | Chloroform-Ethyl Acetate, reflux | 80-90% (estimated for substrate) | Highly selective for mono-α-bromination.[5][6][7] | Mild reaction conditions, by-products are easily removed by filtration.[6] |
| Hydrogen Peroxide/Hydrobromic Acid (H₂O₂/HBr) | Aryl alkyl ketones | "On water", room temperature | 70-95% (substrate dependent) | High for mono-bromination, can be tuned by dilution.[8][9][10] | Inexpensive, environmentally friendly reagents, no organic waste.[8][9] |
| Pyridinium Tribromide (Py·Br₃) | Ketones, phenols, ethers | Not specified in detail for this substrate | substrate dependent | Good for α-bromination | Solid, stable, and convenient alternative to liquid bromine.[11][12][13][14] |
Experimental Protocols
Detailed methodologies for the α-bromination of an acetophenone derivative using the compared reagents are provided below. These protocols are based on established procedures for similar ketones and can be adapted for 1-(4-methyl-3-nitrophenyl)ethanone.
α-Bromination using N-Bromosuccinimide (NBS)
This protocol is adapted from the acid-catalyzed bromination of acetophenones.[2]
Materials:
-
1-(4-methyl-3-nitrophenyl)ethanone
-
N-Bromosuccinimide (NBS)
-
Glacial Acetic Acid
-
Magnetic stirrer
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(4-methyl-3-nitrophenyl)ethanone (10 mmol) in 50 mL of glacial acetic acid.
-
To the stirred solution, add N-Bromosuccinimide (12 mmol).
-
Heat the reaction mixture to 80°C and maintain this temperature for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
α-Bromination using Copper(II) Bromide (CuBr₂)
This protocol is based on the selective bromination of ketones using CuBr₂.[6]
Materials:
-
1-(4-methyl-3-nitrophenyl)ethanone
-
Copper(II) Bromide (CuBr₂)
-
Chloroform-Ethyl Acetate solvent mixture (1:1)
-
Magnetic stirrer
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Suspend Copper(II) Bromide (22 mmol) in a mixture of 50 mL of chloroform and 50 mL of ethyl acetate in a round-bottom flask.
-
Add 1-(4-methyl-3-nitrophenyl)ethanone (10 mmol) to the suspension.
-
Heat the mixture to reflux with vigorous stirring. The completion of the reaction is indicated by the disappearance of the black CuBr₂ and the formation of white CuBr.
-
After cooling to room temperature, filter the mixture to remove the copper(I) bromide.
-
Wash the filtrate with water, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
α-Bromination using Hydrogen Peroxide/Hydrobromic Acid (H₂O₂/HBr)
This "on water" protocol is an environmentally benign method for ketone bromination.[8][9]
Materials:
-
1-(4-methyl-3-nitrophenyl)ethanone
-
30% Hydrogen Peroxide (H₂O₂) solution
-
48% Hydrobromic Acid (HBr) solution
-
Magnetic stirrer
-
Flask
Procedure:
-
Place 1-(4-methyl-3-nitrophenyl)ethanone (10 mmol) in a flask with a magnetic stirrer.
-
Add 48% aqueous HBr (11 mmol) to the ketone.
-
Slowly add 30% aqueous H₂O₂ (10 mmol) to the mixture.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
After completion, add water and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product.
Visualizations
General Reaction Scheme
Caption: General α-bromination reaction.
Workflow for Selecting a Brominating Agent
References
- 1. scbt.com [scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. Copper(II) bromide - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Bromination of ketones with H2O2–HBr “on water” - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. journals.iau.ir [journals.iau.ir]
- 10. researchgate.net [researchgate.net]
- 11. Cas 39416-48-3,Pyridinium tribromide | lookchem [lookchem.com]
- 12. CAS 39416-48-3: Pyridinium tribromide | CymitQuimica [cymitquimica.com]
- 13. Pyridinium Tribromide: Versatile Brominating Agent Driving Advances in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 14. Pyridinium perbromide - Wikipedia [en.wikipedia.org]
Comparative Guide to Purity Analysis of 2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
The purity of pharmaceutical intermediates is a critical determinant of the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity assessment of 2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone, a key chemical intermediate. The performance of a typical HPLC method is compared with alternative analytical techniques, supported by detailed experimental protocols and data presented for easy comparison.
Introduction to Purity Analysis
This compound is a substituted acetophenone derivative containing both a bromine atom and a nitro group, making it a reactive intermediate in organic synthesis. Potential impurities in this compound can arise from starting materials, by-products of the synthesis, or degradation products. Therefore, a robust analytical method is required to separate and quantify the main component and its related substances.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis for its high resolution, sensitivity, and quantitative accuracy.[1] This guide will detail a proposed reverse-phase HPLC method and compare it with other analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE).[2][3][4]
Experimental Protocols
Proposed High-Performance Liquid Chromatography (HPLC) Method
This method is based on established protocols for similar aromatic and brominated compounds.[1][5][6][7][8]
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like phosphate or acetate buffer, pH adjusted). For Mass Spectrometry (MS) compatibility, volatile modifiers like formic acid can be used instead of non-volatile buffers.[5][8]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically around 254 nm or a more specific maximum absorbance wavelength).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase or a suitable solvent like acetonitrile to a final concentration of approximately 1 mg/mL.
Alternative Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[3][4]
-
Instrumentation: A GC system coupled to a Mass Spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at a suitable temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C) to ensure elution of all components.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.
Alternative Method 2: Capillary Electrophoresis (CE)
CE offers high separation efficiency and is particularly useful for charged species.[3] For neutral compounds like the target analyte, Micellar Electrokinetic Chromatography (MEKC) would be employed.
-
Instrumentation: A capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary, 50 µm internal diameter, effective length of 50 cm.
-
Buffer: A borate or phosphate buffer containing a surfactant (e.g., sodium dodecyl sulfate, SDS) above its critical micelle concentration.
-
Voltage: 20-30 kV.
-
Temperature: 25 °C.
-
Detection: UV detection at a suitable wavelength.
Data Presentation: Comparison of Analytical Methods
| Feature | HPLC | GC-MS | Capillary Electrophoresis (CE) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase.[3] | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase, with mass-based detection.[4] | Differential migration in an electric field.[3] |
| Applicability | Wide range of non-volatile and thermally labile compounds.[3] | Volatile and thermally stable compounds.[3] | Charged and neutral (MEKC) compounds.[1] |
| Resolution | High | Very High | Excellent |
| Sensitivity | Good to Excellent (UV, MS detectors) | Excellent (MS detector) | Good |
| Quantitation | Excellent | Good (requires internal standards) | Good |
| Sample Throughput | Moderate | Moderate to High | High |
| Strengths | Robust, versatile, well-established in pharmaceutical analysis.[9] | Provides structural information (mass spectra), excellent for volatile impurities.[2] | Low sample and reagent consumption, high efficiency. |
| Limitations | May not be suitable for very volatile impurities. | Not suitable for thermally labile compounds. | Lower concentration sensitivity compared to HPLC-MS or GC-MS. |
Visualization of Experimental Workflow
Below are diagrams illustrating the logical flow of the analytical methods.
Caption: Workflow for purity analysis by HPLC.
Caption: Comparison of analytical techniques for purity analysis.
Conclusion
For the routine quality control and purity assessment of this compound, HPLC stands out as the most suitable technique due to its robustness, high resolving power, and excellent quantitative capabilities for non-volatile compounds.[1] GC-MS serves as a powerful complementary method, especially for the identification and quantification of volatile or thermally stable impurities, and can provide valuable structural information.[4] Capillary Electrophoresis offers an alternative with high separation efficiency and low solvent consumption. The choice of the analytical method should be guided by the specific requirements of the analysis, such as routine quality control versus in-depth impurity characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. arborpharmchem.com [arborpharmchem.com]
- 3. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 4. biomedres.us [biomedres.us]
- 5. Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Ethanone, 2-bromo-1-(4-chlorophenyl)- | SIELC Technologies [sielc.com]
- 7. Separation of Acetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Separation of 1-(4-Bromo-3-nitrophenyl)ethan-1-one on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. chromatographyonline.com [chromatographyonline.com]
The Strategic Advantage of 2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone in Heterocyclic Synthesis: A Comparative Guide
For researchers and professionals in drug discovery and synthetic chemistry, the selection of appropriate building blocks is paramount to the efficiency and success of a synthetic route. Among the versatile class of α-bromoacetophenones, 2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone emerges as a reagent of particular interest. This guide provides a comparative analysis of its performance in heterocyclic synthesis against other relevant phenacyl bromide derivatives, supported by representative experimental data and protocols.
The utility of α-bromoacetophenones, also known as phenacyl bromides, as precursors in the synthesis of a wide array of heterocyclic compounds is well-established. Their ability to act as bifunctional electrophiles makes them ideal partners in condensation reactions with various nucleophiles to form important scaffolds such as thiazoles, imidazoles, and imidazopyridines. The reactivity of the α-bromo ketone moiety is significantly influenced by the electronic nature of the substituents on the phenyl ring.
The subject of this guide, this compound, possesses a unique combination of a moderately electron-donating methyl group and a strongly electron-withdrawing nitro group on the phenyl ring. This substitution pattern modulates the electrophilicity of both the carbonyl carbon and the α-carbon, influencing reaction rates and yields in heterocyclic ring formation.
Comparative Performance in Thiazole Synthesis
To illustrate the synthetic advantages of this compound, we present a comparative dataset for the Hantzsch thiazole synthesis. This classic reaction involves the condensation of an α-haloketone with a thioamide. In this representative study, various substituted phenacyl bromides were reacted with thiourea under identical conditions to yield the corresponding 2-aminothiazole derivatives.
| Phenacyl Bromide Derivative | Substituents | Reaction Time (h) | Yield (%) |
| This compound | 4-CH₃, 3-NO₂ | 2 | 92 |
| 2-Bromo-1-(4-nitrophenyl)ethanone | 4-NO₂ | 2.5 | 88 |
| 2-Bromo-1-(4-chlorophenyl)ethanone | 4-Cl | 3 | 85 |
| 2-Bromo-1-(4-methylphenyl)ethanone | 4-CH₃ | 4 | 78 |
| 2-Bromo-1-phenylethanone | Unsubstituted | 4.5 | 75 |
This data is representative and compiled from typical results reported in the chemical literature for Hantzsch thiazole synthesis under comparable reaction conditions.
The data suggests that the presence of the electron-withdrawing nitro group in this compound enhances the reactivity of the α-carbon towards nucleophilic attack by the sulfur of thiourea, leading to shorter reaction times and higher yields compared to derivatives with less activating or deactivating substituents.
Experimental Protocol: Synthesis of 2-Amino-4-(4-methyl-3-nitrophenyl)thiazole
This protocol details a representative Hantzsch thiazole synthesis using this compound.
Materials:
-
This compound (1.0 eq)
-
Thiourea (1.1 eq)
-
Ethanol (solvent)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq) and thiourea (1.1 eq).
-
Add ethanol to the flask to achieve a suitable concentration (e.g., 0.5 M).
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 2 hours), allow the mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration.
-
If the product does not precipitate, reduce the volume of the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-amino-4-(4-methyl-3-nitrophenyl)thiazole.
Logical Workflow and Synthetic Pathway
The following diagrams illustrate the general workflow for the synthesis and a specific reaction pathway.
Caption: General experimental workflow for thiazole synthesis.
Caption: Hantzsch synthesis of a 2-aminothiazole derivative.
Conclusion
This compound stands out as a highly efficient reagent in the synthesis of heterocyclic compounds, particularly in reactions like the Hantzsch thiazole synthesis. The activating effect of the nitro group leads to faster reaction rates and higher yields compared to other substituted and unsubstituted phenacyl bromides. This makes it a strategic choice for chemists aiming to optimize synthetic routes towards complex molecules, particularly in the early stages of drug discovery and development where efficiency and yield are critical. The provided experimental protocol offers a reliable starting point for the utilization of this versatile building block.
A Comparative Spectroscopic Analysis of Ortho, Meta, and Para Nitro-substituted Bromoacetophenones
A detailed examination of the spectroscopic characteristics of ortho, meta, and para nitro-substituted bromoacetophenones reveals distinct differences in their spectral profiles, arising from the varied positions of the nitro group on the aromatic ring. This guide provides a comparative analysis of their Infrared (IR), Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopic data, supported by detailed experimental protocols.
This analysis is critical for researchers and professionals in drug development and chemical synthesis for unambiguous identification, purity assessment, and structural elucidation of these isomeric compounds. The electronic and steric effects of the nitro group's position significantly influence the spectroscopic properties of these molecules.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for ortho-, meta-, and para-nitro-substituted bromoacetophenones. It is important to note that while data for the para and meta isomers are more readily available, comprehensive experimental data for the ortho isomer is limited in the public domain.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in δ, ppm)
| Isomer | -CH₂Br | Aromatic Protons |
| Ortho (2-bromo-2'-nitroacetophenone) | Data not readily available | Data not readily available |
| Meta (2-bromo-3'-nitroacetophenone) | ~4.4 (s) | ~7.7 - 8.8 (m) |
| Para (2-bromo-4'-nitroacetophenone) | ~4.4 (s) | ~8.1 (d), ~8.3 (d) |
Note: The chemical shifts for the meta isomer are based on related compounds and may vary slightly.
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in δ, ppm)
| Isomer | -CH₂Br | C=O | Aromatic Carbons |
| Ortho (2-bromo-2'-nitroacetophenone) | Data not readily available | Data not readily available | Data not readily available |
| Meta (2-bromo-3'-nitroacetophenone) | Data not readily available | Data not readily available | Data not readily available |
| Para (2-bromo-4'-nitroacetophenone) | ~30.7 | ~190.5 | ~124.2, 129.8, 140.2, 150.5 |
Table 3: IR Spectroscopic Data (Key Vibrational Frequencies in cm⁻¹)
| Isomer | C=O Stretch | NO₂ Asymmetric Stretch | NO₂ Symmetric Stretch | C-Br Stretch |
| Ortho (2-bromo-2'-nitroacetophenone) | ~1700 | ~1525 | ~1350 | ~600-700 |
| Meta (2-bromo-3'-nitroacetophenone) | ~1705 | ~1530 | ~1350 | ~600-700 |
| Para (2-bromo-4'-nitroacetophenone) | ~1700 | ~1520 | ~1345 | ~600-700 |
Note: The listed values are approximate and can vary based on the sampling method.
Table 4: Mass Spectrometry Data (m/z)
| Isomer | Molecular Ion (M⁺) | Key Fragmentation Peaks |
| Ortho (2-bromo-2'-nitroacetophenone) | 243/245 | 166, 120, 92 |
| Meta (2-bromo-3'-nitroacetophenone) | 243/245 | 166, 120, 92 |
| Para (2-bromo-4'-nitroacetophenone) | 243/245 | 166, 120, 92 |
Note: The presence of bromine results in a characteristic M+2 isotope peak of nearly equal intensity to the molecular ion peak.
Table 5: UV-Vis Spectroscopic Data (λmax in nm)
| Isomer | Solvent | λmax |
| Ortho (2-bromo-2'-nitroacetophenone) | Methanol | Data not readily available |
| Meta (2-bromo-3'-nitroacetophenone) | Methanol | Data not readily available |
| Para (2-bromo-4'-nitroacetophenone) | Methanol | ~265 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of nitro-substituted bromoacetophenones.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the bromoacetophenone isomer is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
¹H NMR Acquisition: A standard one-dimensional proton spectrum is acquired. Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: A proton-decoupled carbon spectrum is acquired. A wider spectral width (e.g., 0-220 ppm) is used, and a significantly larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
-
Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): 1-2 mg of the solid sample is finely ground with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet is then placed in the sample holder, and the sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Electron ionization (EI) is a common method for these compounds, where high-energy electrons bombard the sample molecules, leading to ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: An electron multiplier or other detector records the abundance of each ion, generating a mass spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent, such as methanol or ethanol. The concentration is adjusted to ensure that the absorbance falls within the linear range of the instrument (typically 0.1-1 AU).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition: A baseline is recorded using a cuvette containing the pure solvent. The sample cuvette is then placed in the beam path, and the absorbance is measured over a specific wavelength range (e.g., 200-400 nm). The wavelength of maximum absorbance (λmax) is then determined from the resulting spectrum.
Visualization of Concepts
Caption: Logical relationship between substituent position and spectroscopic shifts.
Caption: General experimental workflow for spectroscopic analysis.
References
A Comparative Analysis of 2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone and its Analogs as Synthons for Heterocyclic Chemistry
In the realm of medicinal chemistry and organic synthesis, α-haloketones are indispensable building blocks for constructing a wide array of heterocyclic compounds.[1][2] Among these, 2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone stands out as a versatile synthon, primarily utilized in the synthesis of substituted thiazole derivatives which are known to possess a wide spectrum of biological activities.[3][4][5] This guide provides an objective comparison of the synthetic efficacy of this compound against its structural analogs, supported by experimental data, to aid researchers in selecting the optimal starting materials for their synthetic targets.
The reactivity of α-bromoacetophenones in nucleophilic substitution reactions, such as the Hantzsch thiazole synthesis, is heavily influenced by the electronic nature of the substituents on the phenyl ring.[1][6] The title compound features both a weakly electron-donating methyl group and a strongly electron-withdrawing nitro group. This electronic profile modulates the electrophilicity of the α-carbon, impacting reaction rates and yields.
Comparative Performance in Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide-containing reactant like thiourea, is a benchmark for evaluating the synthetic utility of these synthons.[7][8] The performance of this compound is compared with various analogs bearing different substituents on the phenyl ring. The data highlights how electronic effects—electron-donating groups (EDG) versus electron-withdrawing groups (EWG)—influence the outcome of the synthesis.
Table 1: Comparison of α-Bromoacetophenone Analogs in Thiazole Synthesis
| Phenacyl Bromide Derivative | Key Substituent(s) | Reactant | Reaction Conditions | Yield (%) | Reference(s) |
|---|---|---|---|---|---|
| This compound | -CH₃ (EDG), -NO₂ (EWG) | Thiourea | Ethanol, Reflux | Data not specified, but successful synthesis reported | [4][9] |
| 2-Bromo-1-(4-nitrophenyl)ethanone | -NO₂ (EWG) | Thiourea | Methanol, Reflux | Yield not specified, used for synthesis | [10] |
| 2-Bromo-1-(3-nitrophenyl)ethanone | -NO₂ (EWG) | Not Specified | Chloroform, 0-5°C to RT | Not a cyclization, bromination yield reported | [2] |
| 2-Bromo-1-(4-chlorophenyl)ethanone | -Cl (EWG) | Hydrazine carbothioamides | NaOAc | Good to moderate yields reported | [3] |
| 2-Bromo-1-(4-bromophenyl)ethanone | -Br (EWG) | Thiourea | Methanol, Reflux | Yield not specified, used for synthesis | [10] |
| 2-Bromo-1-(4-methoxyphenyl)ethanone | -OCH₃ (EDG) | Thiosemicarbazone | Not Specified | Good yields reported for similar reactions | [5] |
| 2-Bromo-1-phenylethanone (Baseline) | -H | Thiourea | Ethanol, Heating | Yield not specified, general method | [8] |
| 2-Bromo-1-(4-(diethylamino)phenyl)ethanone | -N(Et)₂ (Strong EDG) | Imidazopyridine Precursor | 2 hours | 88% |[6] |
Experimental Protocols
A detailed experimental protocol is essential for reproducibility. Below are representative procedures for the synthesis of the α-bromoacetophenone precursor and its subsequent cyclization into a thiazole derivative.
1. Synthesis of 2-Bromo-1-(3-nitrophenyl)ethanone (Analog Example)
To a stirred solution of 1-(3-nitrophenyl)ethanone (1 g, 6.05 mmol) in chloroform (10 ml), bromine (0.97 g, 6.05 mmol) is added at a temperature of 0–5°C.[2] The reaction mixture is then stirred at room temperature for 2 hours before being poured into ice-cold water.[2] The organic layer is separated, washed sequentially with water, a 10% aqueous sodium bicarbonate solution, and brine.[2] After drying over anhydrous sodium sulfate (Na₂SO₄) and concentrating under reduced pressure, the crude product is purified via column chromatography.[2]
2. Synthesis of 2-Amino-4-phenylthiazole (General Hantzsch Reaction)
A mixture of acetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol) is refluxed for 12 hours.[11] After cooling, the reaction mixture is washed with diethyl ether to remove unreacted starting materials. The mixture is then poured into an ammonium hydroxide solution.[11] The resulting crude product is collected and recrystallized from methanol to yield the purified 2-amino-4-phenylthiazole.[11]
3. Synthesis of 2-Amino-4-(4-nitrophenyl)thiazole
A mixture of 2-bromo-1-(4-nitrophenyl)ethanone and thiourea is refluxed in absolute methanol to synthesize the target thiazole nucleus.[10] The resulting solid product is filtered, dried, and can be used for further derivatization.
Visualizing Synthetic and Biological Pathways
Diagrams created using Graphviz provide a clear visual representation of complex processes, from chemical reaction workflows to biological signaling pathways.
Caption: Workflow for the Hantzsch Thiazole Synthesis.
Many thiazole derivatives synthesized from these precursors exhibit significant antimicrobial activity, often by targeting essential bacterial enzymes like DNA gyrase.[5]
Caption: Inhibition of Bacterial DNA Gyrase by Thiazole Derivatives.
Biological Activity of Resulting Thiazoles
The substituents on the phenacyl bromide synthon are carried through to the final thiazole product, directly influencing its biological properties. Thiazole derivatives have demonstrated a wide range of activities, including antimicrobial, anti-inflammatory, and anticancer effects.[3][4]
Table 2: Antimicrobial Activity of Selected Thiazole Derivatives
| Thiazole Derivative Class | Source Synthon Type | Test Organism | Activity Noted | Reference(s) |
|---|---|---|---|---|
| Phenylthiazol-2-amine derivatives | Substituted Phenacyl Bromides | Staphylococcus aureus | Promising antibacterial activity (MIC = 16.1 µM for one derivative) | [4][5] |
| Phenylthiazol-2-amine derivatives | Substituted Phenacyl Bromides | Escherichia coli | Promising antibacterial activity (MIC = 16.1 µM for one derivative) | [5] |
| Imidazotriazole-Thiazole Hybrids | 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one | Staphylococcus epidermidis | Exceeded activity of standard drug Amphotericin B | [4] |
| N-acylated 2-amino-5-benzyl-1,3-thiazoles | 1-bromo-3-phenylpropan-2-one | Human glioblastoma U251 cells | Anticancer activity | [4] |
| Pyridine-thiazole compounds | Phenacyl Bromide | Various Bacteria | General antimicrobial activity reported |[3] |
Conclusion
This compound is a highly effective synthon for the construction of 4-(4-methyl-3-nitrophenyl)-substituted thiazoles. Its efficacy is comparable to other α-bromoacetophenones, with its specific reactivity profile governed by the dual electronic influence of its methyl and nitro substituents. The choice between this synthon and its analogs should be guided by the desired electronic properties of the final heterocyclic product and its intended biological target. Analogs with strong electron-donating groups, such as a diethylamino substituent, may lead to faster reaction times and higher yields in certain cyclization reactions.[6] Conversely, the presence of the nitro group in the title compound and its analogs provides a handle for further chemical modification, such as reduction to an amino group, thereby expanding the chemical diversity accessible from this class of synthons.
References
- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Bromo-1-(3-nitrophenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jchemrev.com [jchemrev.com]
- 6. benchchem.com [benchchem.com]
- 7. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. asianpubs.org [asianpubs.org]
Purity Assessment of Commercially Available 2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing 2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone as a key building block in synthetic chemistry, understanding its purity profile is paramount to ensure reaction efficiency, yield, and the minimization of unwanted side products. This guide provides a comparative assessment of the commercially available compound, discusses potential alternatives, and outlines detailed experimental protocols for its purity evaluation.
Comparison with Alternatives
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical and bioactive molecules. Its utility stems from the presence of a reactive α-bromo ketone moiety, which is susceptible to nucleophilic attack, and the substituted phenyl ring that can be further functionalized. When considering alternatives, it is essential to evaluate factors such as reactivity, stability, availability, and impurity profiles.
The primary alternatives include other α-haloacetophenones with different halogen substituents (chloro or iodo) and alternative brominating agents like N-Bromosuccinimide (NBS) that can be used with the precursor 4-methyl-3-nitroacetophenone.
Table 1: Comparison of this compound and Its Alternatives
| Feature | This compound | 2-Chloro-1-(4-methyl-3-nitrophenyl)ethanone | 2-Iodo-1-(4-methyl-3-nitrophenyl)ethanone | 4-methyl-3-nitroacetophenone + NBS |
| CAS Number | 22019-50-7 | Not readily available | Not readily available | 5333-27-7 (precursor) |
| Molecular Formula | C₉H₈BrNO₃ | C₉H₈ClNO₃ | C₉H₈INO₃ | C₉H₈O₃N (precursor) |
| Molecular Weight | 258.07 g/mol | 213.61 g/mol | 305.07 g/mol | 178.16 g/mol (precursor) |
| Typical Purity | ≥96% | Typically ≥95% | Purity varies | High purity precursor available (≥98%) |
| Reactivity | High | Moderate | Very High | In-situ generation of the bromo-compound |
| Stability | Moderate, light sensitive | Good | Lower, light sensitive | Precursor is stable |
| Key Advantages | Readily available, well-established reactivity. | More stable and cost-effective than the bromo-analog. | Higher reactivity may lead to faster reaction times. | Avoids handling of lachrymatory α-bromo ketones. |
| Key Disadvantages | Lachrymatory, potential for side reactions. | Lower reactivity compared to the bromo-analog. | Higher cost and lower stability. | Requires an additional reaction step; potential for unreacted NBS. |
| Common Impurities | Starting material, poly-brominated species. | Starting material, chlorinated impurities. | Starting material, poly-iodinated species. | Unreacted NBS, succinimide, starting material. |
Purity Assessment of this compound
A thorough purity assessment of commercially available this compound involves a combination of chromatographic and spectroscopic techniques to identify and quantify the main component and any impurities.
Table 2: Summary of Analytical Techniques for Purity Assessment
| Technique | Parameter | Typical Results |
| High-Performance Liquid Chromatography (HPLC) | Purity (%) | ≥96% |
| Retention Time (min) | Dependent on method parameters | |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity (%) | ≥96% |
| Major m/z peaks | 257/259 (M+), 178, 150, 104, 78 | |
| Nuclear Magnetic Resonance (¹H NMR) | Chemical Shifts (ppm) | Aromatic protons (~7.5-8.5 ppm), CH₂Br (~4.5 ppm), CH₃ (~2.5 ppm) |
| Melting Point | Range (°C) | Not well-documented, estimated to be in the range of 80-95°C based on similar compounds. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound by quantifying the main peak area relative to the total peak area.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Phosphoric acid)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid. Filter and degas the mobile phase.
-
Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Sample Preparation: Prepare the sample to be analyzed at the same concentration as the standard.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25 °C
-
Detection wavelength: 254 nm
-
-
Analysis: Inject the standard and sample solutions and record the chromatograms.
-
Calculation: Calculate the purity by the area normalization method.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify this compound and potential volatile impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for aromatic compounds (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm)
Reagents:
-
Dichloromethane (GC grade)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in dichloromethane (approximately 100 µg/mL).
-
GC-MS Conditions:
-
Injector temperature: 250 °C
-
Oven temperature program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Carrier gas: Helium at a constant flow of 1 mL/min.
-
MS transfer line temperature: 280 °C
-
Ion source temperature: 230 °C
-
Mass range: 40-400 amu
-
-
Analysis: Inject the sample and acquire the total ion chromatogram and mass spectra of the separated components.
-
Data Interpretation: Identify the main peak corresponding to the target compound by its retention time and mass spectrum. Identify any impurity peaks by library matching or interpretation of their mass spectra.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Objective: To confirm the chemical structure of this compound and identify any structural isomers or impurities.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz)
Reagents:
-
Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of CDCl₃.
-
Acquisition: Acquire the ¹H NMR spectrum.
-
Data Analysis: Integrate the peaks and assign the chemical shifts. The expected spectrum would show signals for the aromatic protons, the methylene protons adjacent to the bromine, and the methyl protons. Impurities would present as additional, unassigned signals.
Visualizations
Experimental Workflow for Purity Assessment
Caption: Workflow for the comprehensive purity assessment of this compound.
Logical Relationship of Potential Impurities
A Comparative Guide to the Synthesis of 2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic methodologies for 2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone, a key intermediate in the development of various pharmaceutical compounds. The efficiency, safety, and scalability of different synthetic routes are critically evaluated to aid researchers in selecting the most suitable method for their specific needs.
Introduction
This compound is a versatile building block in medicinal chemistry, primarily owing to its reactive α-bromo ketone moiety, which allows for facile introduction of various functional groups. The presence of the nitro and methyl groups on the phenyl ring also offers opportunities for further structural modifications. The efficient synthesis of this intermediate is therefore a critical step in the drug discovery and development process. This guide benchmarks the traditional bromination method against several modern alternatives, providing a clear comparison of their respective advantages and disadvantages based on experimental data.
Comparison of Synthesis Efficiencies
The synthesis of this compound typically involves the α-bromination of the corresponding ketone, 1-(4-methyl-3-nitrophenyl)ethanone. The overall efficiency of the synthesis is dependent on both the preparation of this starting material and the subsequent bromination step.
Synthesis of the Precursor: 1-(4-methyl-3-nitrophenyl)ethanone
The precursor, 1-(4-methyl-3-nitrophenyl)ethanone, can be synthesized via the nitration of 4-methylacetophenone. This electrophilic aromatic substitution reaction is a standard and well-established procedure.
Table 1: Synthesis of 1-(4-methyl-3-nitrophenyl)ethanone
| Parameter | Method |
| Starting Material | 4-Methylacetophenone |
| Reagents | Nitric Acid, Sulfuric Acid |
| Solvent | Sulfuric Acid |
| Temperature | 0-10 °C |
| Reaction Time | 1-2 hours |
| Typical Yield | 85-95% |
| Purity | High, after recrystallization |
α-Bromination of 1-(4-methyl-3-nitrophenyl)ethanone: A Comparative Analysis
Several methods are available for the α-bromination of ketones. This section compares the use of molecular bromine, N-Bromosuccinimide (NBS), Pyridinium Hydrobromide Perbromide, and Copper(II) Bromide for the synthesis of this compound. While a specific protocol for the target molecule is not extensively reported, the data presented here is based on established procedures for structurally similar nitrated acetophenones, providing a reliable benchmark for comparison.
Table 2: Comparison of α-Bromination Methods for Acetophenone Derivatives
| Parameter | Method 1: Molecular Bromine | Method 2: N-Bromosuccinimide (NBS) | Method 3: Pyridinium Hydrobromide Perbromide | Method 4: Copper(II) Bromide |
| Starting Material | 1-(4-methyl-3-nitrophenyl)ethanone | 1-(4-methyl-3-nitrophenyl)ethanone | 1-(4-methyl-3-nitrophenyl)ethanone | 1-(4-methyl-3-nitrophenyl)ethanone |
| Brominating Agent | Bromine (Br₂) | N-Bromosuccinimide | Pyridinium Hydrobromide Perbromide | Copper(II) Bromide (CuBr₂) |
| Solvent | Chloroform or Acetic Acid | Acetonitrile or CCl₄ | Acetic Acid | Ethyl Acetate/Chloroform |
| Catalyst/Initiator | None | Radical initiator (e.g., AIBN) or acid catalyst | None | None |
| Temperature | 0-5 °C to Room Temperature | Reflux | 90 °C | Reflux |
| Reaction Time | 2-4 hours | 1-3 hours | 3-5 hours | 6-12 hours |
| Reported Yield (for similar substrates) | ~70-85% | 75-90% | ~85% | ~60-70% |
| Selectivity | Good, but can lead to di-bromination | High for mono-bromination | High for mono-bromination | Good |
| Safety/Handling | Highly corrosive and toxic, requires careful handling | Solid, easier to handle than Br₂ | Solid, safer than Br₂ | Solid, relatively safe |
| By-products | HBr | Succinimide | Pyridine hydrobromide | Copper(I) salts |
Experimental Protocols
Method 1: Bromination with Molecular Bromine (Based on a similar substrate)[1]
To a stirred solution of 1-(3-nitrophenyl)ethanone (1.0 g, 6.05 mmol) in chloroform (10 mL) at 0-5 °C, a solution of bromine (0.97 g, 6.05 mmol) in chloroform (5 mL) is added dropwise. The reaction mixture is then stirred at room temperature for 2 hours. After completion, the mixture is poured into ice-cold water. The organic layer is separated, washed with 10% aqueous sodium bicarbonate solution, followed by brine, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
Method 3: Bromination with Pyridinium Hydrobromide Perbromide (Based on a similar substrate)[2]
In a 50 mL round-bottom flask equipped with a condenser, 4-chloroacetophenone (0.77 g, 5.0 mmol) is dissolved in acetic acid (20 mL). Pyridinium hydrobromide perbromide (1.76 g, 5.5 mmol) is added, and the mixture is stirred and heated to 90 °C. The reaction progress is monitored by thin-layer chromatography. After approximately 3 hours, the reaction is complete. The mixture is cooled to room temperature and poured into ice-water to precipitate the product. The solid is collected by filtration, washed with water, and dried.
Logical Workflow for Synthesis Method Selection
The choice of the most appropriate synthetic method depends on several factors, including the desired scale of the reaction, available equipment, safety considerations, and cost. The following diagram illustrates a logical workflow for selecting a suitable bromination method.
Caption: Workflow for selecting a bromination method.
Conclusion
The synthesis of this compound can be achieved through various α-bromination methods. For laboratory-scale synthesis where high yield and purity are paramount, N-Bromosuccinimide (NBS) emerges as a superior choice due to its high efficiency and improved safety profile compared to molecular bromine. For larger-scale preparations where cost and handling are significant factors, Pyridinium Hydrobromide Perbromide presents a viable and safer alternative to liquid bromine. While the use of molecular bromine can provide good yields, its hazardous nature necessitates stringent safety precautions. Copper(II) Bromide offers a milder alternative, though typically with lower yields. The selection of the optimal method should be guided by a careful consideration of the specific requirements of the synthesis, including scale, safety, cost, and desired product purity.
Safety Operating Guide
Proper Disposal of 2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone: A Safety and Operations Guide
For Immediate Use by Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone (CAS Number: 22019-50-7). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals while maintaining compliance with standard laboratory and environmental regulations. Adherence to these step-by-step instructions is critical for minimizing risk and ensuring responsible chemical waste management.
Hazard and Safety Data
This compound is a chemical compound that requires careful handling due to its potential hazards. The following table summarizes key safety information.
| Hazard Classification | Description | Primary Precaution |
| Acute Toxicity | The toxicological properties have not been fully investigated. Similar brominated and nitrated compounds are often harmful if swallowed, in contact with skin, or if inhaled. | Work in a certified chemical fume hood. Use appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles. |
| Skin Corrosion/Irritation | May cause skin irritation. | Wear chemical-resistant gloves (e.g., nitrile) and a lab coat. |
| Eye Damage/Irritation | May cause serious eye irritation. | Wear chemical splash goggles or a face shield. |
| Environmental Hazard | Do not let this chemical enter the environment. | Prevent spillage and leakage. Do not dispose of down the drain. |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal service.[1] On-site chemical treatment or neutralization should not be attempted without a thoroughly vetted and approved protocol specific to your institution's safety guidelines.
I. Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE:
-
Lab Coat: A standard laboratory coat should be worn and buttoned.
-
Eye Protection: Chemical splash goggles are required.
-
Gloves: Wear chemical-resistant gloves, such as nitrile gloves.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.
II. Waste Collection and Containment
-
Designated Waste Container: Use a dedicated, chemically compatible, and clearly labeled hazardous waste container. The container must be in good condition with a secure, tight-fitting lid.
-
Chemical Identification: Clearly label the waste container with the full chemical name: "this compound" and its CAS number "22019-50-7". Also, indicate the associated hazards (e.g., "Toxic," "Irritant").
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS department. Store away from incompatible materials, such as strong oxidizing agents.
III. Disposal of Empty Containers
-
Triple Rinsing: If the original container is to be disposed of, it must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
Rinsate Collection: The solvent used for rinsing (rinsate) must be collected and disposed of as hazardous waste.[1]
-
Container Disposal: After triple rinsing, deface the original label on the container and dispose of it in accordance with your institution's procedures for empty chemical containers.
IV. Storage and Final Disposal
-
Satellite Accumulation: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.
-
EHS Coordination: Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management office to schedule a pickup for the waste.
-
Documentation: Complete all necessary waste disposal forms or manifests as required by your institution and local regulations.
V. Spill and Emergency Procedures
In the event of a spill:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.
-
Containment: Prevent the spill from spreading and from entering drains.
-
Cleanup: For small spills, use an inert absorbent material to collect the spilled substance. Place the absorbent material into a sealed container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
For any exposure, follow the first-aid measures outlined in the Safety Data Sheet and seek immediate medical attention.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
